3-Anilino-1,3-diphenylpropan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-anilino-1,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20,22H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRXNBYEWYMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00967684 | |
| Record name | 3-Anilino-1,3-diphenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5316-82-5 | |
| Record name | 3-Anilino-1,3-diphenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00967684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Anilino-1,3-diphenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Anilino-1,3-diphenylpropan-1-one, a molecule of interest in medicinal chemistry and organic synthesis. This document details its physical and chemical characteristics, provides spectroscopic data for its identification, outlines a detailed experimental protocol for its synthesis, and explores its potential biological activities. The information is presented in a structured format with clear tables and diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as N-(1,3-diphenyl-3-oxopropyl)aniline, is a β-aminoketone derivative. Its core structure consists of a propane backbone substituted with two phenyl groups at positions 1 and 3, an amino group at position 3 which is further substituted with a phenyl group (aniline), and a ketone group at position 1.[1][2]
Table 1: General Chemical Properties [1][2]
| Property | Value |
| Molecular Formula | C₂₁H₁₉NO |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5316-82-5 |
| InChI Key | WMPRXNBYEWYMSL-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | 96-97 °C (for the unsaturated analog (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one) | [3] |
| Calculated XLogP3-AA | 5.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synthesis
A common and efficient method for the synthesis of this compound and its derivatives is the aza-Michael addition of an amine to a chalcone (1,3-diphenyl-2-propen-1-one). This reaction is often catalyzed by a base, such as potassium hydroxide.[4]
An alternative approach for a related compound involves the reaction of a β-dicarbonyl compound with an amine. For instance, the synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one is achieved by reacting 1,3-diphenylpropane-1,3-dione with aniline.[3]
Experimental Protocol: Aza-Michael Addition
This protocol is based on the general method for the synthesis of 1,3-diaryl-3-(arylamino)propan-1-one derivatives.[4]
Materials:
-
trans-Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Aniline
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve trans-chalcone (1 equivalent) in ethanol.
-
Add aniline (1 equivalent) to the solution.
-
Add a catalytic amount of potassium hydroxide (KOH).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a dilute acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Data
Table 3: Spectroscopic Data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one [3]
| Technique | Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 12.90 (br s, 1H, NH), 7.96 (d, 2H), 7.26–7.50 (m, 8H), 7.09–7.14 (m, 2H), 6.96–7.00 (m, 1H), 6.78 (d, 2H), 6.09 (s, 1H) |
| IR (neat, cm⁻¹) | ν: 3053, 1592, 1568, 1475, 1441, 1323, 1212, 1079, 1053, 1022, 904, 841, 697 |
The PubChem database indicates the availability of 1D NMR, IR, and mass spectrometry data for this compound.[1]
Biological Activities and Potential Applications
Derivatives of 1,3-diphenylpropan-1-one have shown a range of biological activities, suggesting potential therapeutic applications for this compound.
Anti-inflammatory and Analgesic Activity
Compounds with the 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[5] COX-2 is a key enzyme in the inflammatory pathway, and its inhibition can lead to anti-inflammatory and analgesic effects.
Anticancer Activity
Related β-aryl-β-mercapto ketones have demonstrated cytotoxic effects against cancer cell lines, such as the human ER-positive breast cancer cell line MCF-7.[6] This suggests that the 1,3-diphenylpropan-1-one core could be a valuable scaffold for the development of new anticancer agents.
Neurological Activity
The broader class of 1,3-diphenylpropan-1-ones has been identified as allosteric modulators of α7 nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various cognitive processes, and their modulation could be a therapeutic strategy for neurological disorders.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis via aza-Michael addition is a well-established and efficient method. The structural backbone of this molecule is associated with a variety of biological activities, including anti-inflammatory, anticancer, and neurological effects. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations.
References
- 1. This compound | C21H19NO | CID 459286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of 3-Anilino-1,3-diphenylpropan-1-one. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Structure and Properties
This compound is a β-amino ketone. Its chemical structure consists of a propane backbone substituted with two phenyl groups at positions 1 and 3, a carbonyl group at position 1, and an anilino group at position 3.
Chemical Structure:
Table 1: Chemical Identifiers and Properties [1]
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₂₁H₁₉NO |
| Molecular Weight | 301.4 g/mol |
| CAS Number | 5316-82-5 |
| SMILES | C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 |
Synthesis
The primary method for synthesizing this compound is the Mannich reaction. This is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a ketone. For the synthesis of this specific compound, the reactants are benzaldehyde, aniline, and acetophenone.
Experimental Protocol: Mannich Reaction
This protocol is a general procedure for the synthesis of β-amino ketones and can be adapted for this compound.
Materials:
-
Benzaldehyde
-
Aniline
-
Acetophenone
-
Ethanol (or other suitable solvent)
-
Acid or base catalyst (e.g., HCl, sulphamic acid)
-
Apparatus for reflux and magnetic stirring
-
Apparatus for extraction and purification (e.g., separatory funnel, column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of benzaldehyde and aniline in ethanol.
-
Addition of Ketone: To the stirred solution, add an equimolar amount of acetophenone.
-
Catalysis: Add a catalytic amount of a suitable acid or base.
-
Reaction: Heat the mixture to reflux and maintain the reaction for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 2: Summary of Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, a methine proton (CH-N), methylene protons (CH₂-C=O), and an amine proton (N-H). |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, a methine carbon, and a methylene carbon. |
| FTIR (cm⁻¹) | Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching. |
Biological Activity and Signaling Pathway
Derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-one have been investigated for their biological activities, including as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Logical Workflow for COX-2 Inhibition
The following diagram illustrates the logical workflow of how a COX-2 inhibitor like this compound would interrupt the inflammatory pathway.
Caption: Logical workflow of COX-2 inhibition.
This diagram shows that the COX-2 enzyme converts arachidonic acid into prostaglandins. These prostaglandins then mediate inflammatory responses and pain. This compound, acting as a COX-2 inhibitor, blocks the active site of the COX-2 enzyme, thereby preventing the synthesis of prostaglandins and reducing inflammation and pain.
References
Spectroscopic and Synthetic Elucidation of 3-Anilino-1,3-diphenylpropan-1-one and its Isomer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3-Anilino-1,3-diphenylpropan-1-one and its closely related isomer, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. Due to the limited availability of published experimental data for this compound, this document presents a comprehensive analysis of its enamine isomer, for which detailed spectroscopic and synthetic information has been reported. This guide includes tabulated NMR and IR data, a detailed experimental protocol for the synthesis of the enamine isomer, and a discussion of the expected spectroscopic characteristics of the target ketone. Mass spectrometry data is also discussed based on the compound's molecular formula and predicted fragmentation patterns.
Introduction
This compound is a β-amino ketone, a class of compounds with significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The structural characterization of such molecules is fundamental for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the unambiguous identification and purity assessment of these compounds.
Spectroscopic Data of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one
The following sections present the spectroscopic data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, a close structural isomer of the target compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one is summarized in Table 1.
Table 1. ¹H NMR Spectroscopic Data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.09 | s | 1H | =CH- |
| 6.78 | d | 2H | Ar-H |
| 6.96-7.00 | m | 1H | Ar-H |
| 7.09-7.14 | m | 2H | Ar-H |
| 7.26-7.50 | m | 8H | Ar-H |
| 7.96 | d | 2H | Ar-H |
| 12.90 | br s | 1H | N-H |
Solvent: CDCl₃, Frequency: 300 MHz
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one are presented in Table 2.
Table 2. IR Spectroscopic Data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one.
| Wavenumber (cm⁻¹) | Description |
| 3053 | Aromatic C-H stretch |
| 1592 | C=C stretch (aromatic and vinylic) |
| 1568 | C=O stretch (conjugated ketone) |
| 1475, 1441 | Aromatic C=C stretch |
| 1323 | C-N stretch |
| 697 | Monosubstituted benzene C-H bend |
Mass Spectrometry (MS)
While experimental mass spectrometry data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one is not available in the cited literature, the molecular formula of this compound (C₂₁H₁₉NO) allows for the prediction of its mass spectrometric behavior.
Table 3. Predicted Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₂₁H₁₉NO |
| Molecular Weight | 301.38 g/mol |
| Exact Mass | 301.15 |
| Predicted [M+H]⁺ | 302.16 |
Common fragmentation patterns for β-amino ketones include cleavage alpha to the carbonyl group and the nitrogen atom.
Experimental Protocols
The following experimental protocol describes the synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one.[1] This procedure is a valuable reference for the synthesis of related β-amino ketones.
Synthesis of (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one
A mixture of 1,3-diphenylpropane-1,3-dione (5 mmol), aniline (5 mmol), and InBr₃ (0.05 mmol) was stirred at room temperature for 6 hours.[1] After completion of the reaction, the mixture was diluted with H₂O (10 ml) and extracted with EtOAc (2 x 10 ml).[1] The combined organic layers were dried, concentrated, and purified by column chromatography on SiO₂ with an ethyl acetate-cyclohexane (1:8) eluent to yield the product as a yellow-orange solid (68% yield).[1]
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of a synthesized organic compound is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
Discussion: Spectroscopic Differences between the Enamine and Ketone Isomers
The spectroscopic data presented is for the enamine isomer, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. The target molecule, this compound, would exhibit distinct differences in its spectra:
-
¹H NMR: The most significant difference would be the absence of the vinylic proton signal at ~6.09 ppm. Instead, signals corresponding to the CH₂ and CH protons of the propane backbone would be observed, likely as multiplets in the aliphatic region (2.5-5.0 ppm). The N-H proton would also likely appear at a different chemical shift.
-
¹³C NMR: The ketone would show a characteristic C=O signal for a non-conjugated ketone, typically around 200-210 ppm, which is upfield from the conjugated ketone signal in the enamine. The vinylic carbon signals of the enamine would be replaced by signals for the sp³ hybridized carbons of the propane backbone.
-
IR Spectroscopy: The C=O stretching frequency for the non-conjugated ketone in this compound would be expected at a higher wavenumber (around 1715 cm⁻¹) compared to the conjugated system in the enamine (~1568 cm⁻¹). The C=C stretching vibration of the enamine would be absent in the ketone.
Conclusion
This technical guide has provided a comprehensive overview of the available spectroscopic data for a close isomer of this compound, namely (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one. The presented NMR and IR data, along with a detailed synthetic protocol, offer valuable insights for researchers working with this class of compounds. The discussion on the expected spectroscopic differences between the enamine and the target ketone provides a framework for the characterization of this compound should it be synthesized. Further research is warranted to isolate and fully characterize the title β-amino ketone.
References
An In-Depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one
CAS Number: 5316-82-5
Introduction
3-Anilino-1,3-diphenylpropan-1-one is a β-amino ketone, a class of organic compounds that has garnered significant interest in medicinal chemistry and drug development. Structurally, it belongs to the broader family of 1,3-diphenylpropan-1-ones, which are recognized as privileged scaffolds in the design of various bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, physicochemical properties, and its potential applications in research and drug development, particularly focusing on its anti-inflammatory and cytotoxic activities.
Chemical Identity and Properties
This compound is also known by several synonyms, reflecting its structure as a derivative of propiophenone. A summary of its identifiers and key physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 5316-82-5 | [1] |
| Molecular Formula | C₂₁H₁₉NO | [1] |
| Molecular Weight | 301.4 g/mol | [1] |
| InChI | InChI=1S/C21H19NO/c23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-19-14-8-3-9-15-19/h1-15,20,22H,16H2 | [1] |
| InChIKey | WMPRXNBYEWYMSL-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | [1] |
| XLogP3-AA | 5.3 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 6 | [1] |
Synonyms:
-
1,3-Diphenyl-3-(phenylamino)propan-1-one[1]
-
beta-Anilino-beta-phenylpropiophenone[1]
-
3-Anilino-1,3-diphenyl-1-propanone[1]
-
b-anilino-b-phenylethyl phenyl ketone[1]
-
1-Propanone, 1,3-diphenyl-3-(phenylamino)-[1]
Synthesis
The primary synthetic route to this compound is the aza-Michael addition, a well-established method for forming carbon-nitrogen bonds. This reaction involves the conjugate addition of an amine (aniline) to an α,β-unsaturated ketone (chalcone).
Figure 1. General synthesis workflow for this compound.
Experimental Protocol: Aza-Michael Addition of Aniline to Chalcone
This protocol is based on established procedures for the synthesis of substituted 1,3-diphenyl-3-(phenylamino)propan-1-ones.[2][3]
Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
-
In a suitable flask, dissolve equimolar amounts of acetophenone and benzaldehyde in ethanol.
-
While stirring, slowly add an aqueous solution of a base (e.g., 40% NaOH or KOH) to the mixture.
-
Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into cold water and acidify to precipitate the crude chalcone.
-
Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.
Step 2: Synthesis of this compound
-
Dissolve the synthesized chalcone (1 equivalent) and aniline (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Upon completion, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
Potential Applications in Drug Development
The 1,3-diphenylpropan-1-one scaffold, particularly with a phenylamino substitution at the 3-position, has shown significant promise in several therapeutic areas. The primary areas of investigation include anti-inflammatory and anticancer applications.
Anti-inflammatory Activity: Selective COX-2 Inhibition
Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are critical mediators of this process. The COX enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Several studies have identified 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives as potent and selective COX-2 inhibitors.[4][5]
| Compound Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | >10 | 0.132±0.005 | >75 |
| Compound 22a (Substituted analog) | >10 | 0.18 | >55 |
Data adapted from Farzaneh et al. for substituted analogs of the core scaffold.[4]
The high selectivity index of these compounds suggests they are promising candidates for the development of new anti-inflammatory drugs with an improved safety profile. Molecular docking studies have indicated that these compounds can fit into the active site of the COX-2 enzyme in a manner similar to known selective inhibitors like celecoxib.[5]
Figure 2. Simplified signaling pathway showing the role of COX-2 in inflammation and the point of inhibition by this compound.
Cytotoxic and Anticancer Potential
The proposed mechanisms for the anticancer activity of this class of compounds often involve the induction of apoptosis. One related chalcone derivative, trans-1,3-diphenyl-2,3-epoxypropan-1-one, was found to induce apoptosis in human leukemia HL-60 cells through a pathway involving the generation of reactive oxygen species (ROS) and the down-regulation of the anti-apoptotic protein Bcl-xL.[7] It is plausible that this compound could exert cytotoxic effects through similar pathways, such as the modulation of key signaling pathways like NF-κB, which is often dysregulated in cancer.
Conclusion
This compound is a synthetically accessible compound belonging to the β-amino ketone family. Its core structure is a recognized pharmacophore that has demonstrated significant potential in drug discovery. The primary therapeutic promise of this compound and its derivatives lies in the development of selective COX-2 inhibitors for the treatment of inflammation-related disorders. Furthermore, preliminary evidence from related compounds suggests a potential for development as cytotoxic agents for cancer therapy. Further research, including detailed in vitro and in vivo pharmacological studies, is warranted to fully elucidate the therapeutic potential of this compound and to establish its mechanism of action in relevant disease models.
References
- 1. This compound | C21H19NO | CID 459286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trans-1,3-diphenyl-2,3-epoxypropan-1-one, a chalcone derivative, induces apoptosis via ROS-mediated down-regulation of Bcl-xL in human leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Mannich Reaction: A Cornerstone of Organic Synthesis and Drug Discovery
This technical guide provides an in-depth exploration of the discovery, history, mechanism, and application of Mannich bases in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational principles and practical applications of this pivotal reaction, supported by experimental protocols and data.
Introduction: The Significance of the Mannich Reaction
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] The reaction typically combines a compound with an active hydrogen (such as a ketone or aldehyde), a non-enolizable aldehyde (most commonly formaldehyde), and a primary or secondary amine or ammonia.[3] The resulting product is a β-amino-carbonyl compound known as a Mannich base .[1][4][5] This reaction is a fundamental carbon-carbon bond-forming method that holds a significant position in organic chemistry due to its versatility and wide range of applications.[6]
Mannich bases are not only crucial intermediates in the synthesis of various natural products, including alkaloids, peptides, and antibiotics, but they also serve as important pharmacophores in the development of new therapeutic agents.[1][6] Their unique molecular structure often imparts desirable pharmacological properties, including enhanced water solubility and bioavailability, making them attractive scaffolds in drug design.[6][7]
Historical Development
The journey of the Mannich reaction began with an early observation by German chemist Bernhard Tollens in 1903, who noted the formation of a tertiary amine from the reaction of acetophenone and formaldehyde with ammonium chloride.[8][9] However, it was German chemist Carl Mannich who recognized the general applicability of this reaction. In a seminal paper published in 1912, Mannich and his colleague W. Krösche detailed the condensation of antipyrine with formaldehyde and secondary amines.[3][10][11][12][13][14][15] In 1917, Mannich further expanded on this work, establishing it as a general synthetic method.[8][9][10] His contributions were so significant that the reaction was named in his honor.[1][10]
Mannich's work laid the foundation for over a century of research and development, leading to numerous variations and improvements, including asymmetric Mannich reactions and the use of pre-formed iminium salts like Eschenmoser's salt.[1][13]
The Reaction Mechanism
The Mannich reaction is typically carried out under acidic conditions and proceeds through a three-step mechanism.[5]
-
Formation of an Iminium Ion: The reaction initiates with the nucleophilic addition of the amine (primary or secondary) to the carbonyl group of the non-enolizable aldehyde (e.g., formaldehyde). This is followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base).[1][4][5]
-
Enolization: The carbonyl compound containing an acidic α-proton undergoes acid-catalyzed tautomerization to form its more nucleophilic enol isomer.[1][4][5]
-
Nucleophilic Attack: The enol form of the carbonyl compound then attacks the electrophilic carbon of the iminium ion.[1][4] This step forms the new carbon-carbon bond and, after deprotonation, yields the final β-amino-carbonyl product, the Mannich base.[5]
Experimental Protocols
The synthesis of Mannich bases can be achieved through various protocols. Below are two representative examples: a classic procedure and a modern solvent-free approach.
This protocol is adapted from a general procedure for the synthesis of β-dimethylaminopropiophenone hydrochloride.[16]
Materials:
-
Acetophenone (enolizable ketone)
-
Dimethylamine hydrochloride (amine salt)
-
Paraformaldehyde (formaldehyde source)
-
Concentrated Hydrochloric Acid (catalyst)
-
95% Ethanol (solvent)
-
Acetone (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the enolizable ketone (e.g., acetophenone, 0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) in 30 mL of 95% ethanol.[16]
-
Catalysis: Add a catalytic amount of concentrated HCl (0.50 mL).[16]
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.[16] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, add 150 mL of acetone to precipitate the product.[16]
-
Isolation: Place the mixture in a refrigerator overnight to complete crystallization.[16]
-
Purification: Filter the resulting crystals and recrystallize from a mixture of acetone and 95% ethanol to yield the pure Mannich base hydrochloride.[16]
Modern approaches often focus on green chemistry principles, such as avoiding hazardous solvents.
Materials:
-
An aldehyde (e.g., benzaldehyde)
-
An amine (e.g., aniline)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate)
Procedure:
-
Mixing: In a flask, mix the aldehyde (1 mmol), amine (1 mmol), and the β-dicarbonyl compound (1 mmol) at room temperature.[17]
-
Reaction: Stir the mixture. The reaction is typically carried out without any added solvent or catalyst.[17]
-
Monitoring: Monitor the reaction to completion using TLC.
-
Workup: After completion, add water to the reaction mixture.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the pure Mannich base.
Quantitative Data Summary
The efficiency of the Mannich reaction can vary significantly based on the substrates, catalysts, and reaction conditions used. The following table summarizes representative data from various protocols to illustrate this variability.
| Carbonyl Compound | Amine | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | HCl, Ethanol, Reflux | ~70-85% | General Protocol[16] |
| Cyclohexanone | Aniline | Benzaldehyde | (S)-Proline, DMSO, rt | 99% | J. Am. Chem. Soc. 2002, 124, 827 |
| Acetone | Dibenzylamine | Formaldehyde | HCl, Water, rt | 90% | Org. Synth. 1943, 23, 13 |
| Ethyl Acetoacetate | Aniline | Benzaldehyde | Solvent-free, rt | 92% | Synth. Commun. 2014, 44, 1279[17] |
| 2-Naphthol | Aniline | Benzaldehyde | Solvent-free, rt | 95% | Synth. Commun. 2014, 44, 1279[17] |
Note: Yields are highly substrate-dependent and the values presented are for specific cited examples.
Applications in Drug Development and Synthesis
The utility of the Mannich reaction is vast, spanning from the synthesis of complex natural products to the creation of novel pharmaceuticals and industrial chemicals.[3]
Pharmaceutical Applications: Mannich bases are a cornerstone in medicinal chemistry.[18] Their basic character allows for protonation under physiological conditions, which can improve water solubility and bioavailability.[6][7]
-
Antidepressants: The synthesis of fluoxetine involves a Mannich-type reaction.[1][19]
-
Analgesics: Tramadol is another key pharmaceutical synthesized using this reaction.[1][3][19]
-
Anti-inflammatory Drugs: Tolmetin is an example of an anti-inflammatory drug whose synthesis incorporates the Mannich reaction.[1][19]
-
Anticancer Agents: Many Mannich bases have been investigated for their cytotoxic activity against cancer cell lines, often acting by alkylating cellular thiols like glutathione.[7][18]
-
Antimicrobial and Antifungal Agents: The structural diversity of Mannich bases has led to the discovery of compounds with potent antibacterial and antifungal properties.[7]
Organic Synthesis:
-
Natural Product Synthesis: The Mannich reaction is a key step in the classic synthesis of alkaloids like tropinone, a precursor to atropine.[1][3]
-
Intermediates: Mannich bases are stable but versatile intermediates. They can undergo β-elimination to form α,β-unsaturated ketones (Michael acceptors) or be reduced to form γ-amino alcohols.[8]
-
Heterocycle Synthesis: The reaction is widely used to construct nitrogen-containing heterocyclic rings, which are common motifs in biologically active molecules.[8]
Conclusion
From its discovery by Carl Mannich over a century ago, the Mannich reaction has evolved into an indispensable tool in the arsenal of the synthetic organic chemist. Its ability to efficiently construct β-amino carbonyl compounds in a single step provides a direct route to a vast array of valuable molecules. The products, Mannich bases, are not merely synthetic curiosities but are foundational structures in numerous approved drugs and serve as versatile intermediates for further chemical transformations. The ongoing development of catalytic, asymmetric, and environmentally benign versions of the Mannich reaction ensures that it will remain a vibrant and critical area of research for scientists and drug development professionals for the foreseeable future.
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Mannich Reaction: Mechanism, Examples & Key Applications [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. adichemistry.com [adichemistry.com]
- 6. oarjbp.com [oarjbp.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannich Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Mannich Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Carl Mannich - Wikipedia [en.wikipedia.org]
- 11. Curly Arrow: The Mannich Reaction revisited [curlyarrow.blogspot.com]
- 12. alchetron.com [alchetron.com]
- 13. m.youtube.com [m.youtube.com]
- 14. About: Carl Mannich [dbpedia.org]
- 15. say-my-name.net [say-my-name.net]
- 16. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gijash.com [gijash.com]
An In-Depth Technical Guide to 3-Anilino-1,3-diphenylpropan-1-one
IUPAC Name: 3-Anilino-1,3-diphenylpropan-1-one
This technical guide provides a comprehensive overview of this compound, a beta-amino ketone of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Properties and Identifiers
This compound is a solid organic compound with the molecular formula C₂₁H₁₉NO.[1] It is also known by several synonyms, including 1,3-diphenyl-3-(phenylamino)propan-1-one and β-Anilino-β-phenylpropiophenone.[1][2]
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₂₁H₁₉NO | [1][2] |
| Molecular Weight | 301.38 g/mol | [1] |
| CAS Number | 5316-82-5 | [1][2] |
| Melting Point | 164-166 °C | |
| Appearance | White solid |
Synthesis
The primary synthetic route to this compound is the Mannich reaction, a three-component condensation involving an active hydrogen compound (acetophenone), an aldehyde (benzaldehyde), and a primary amine (aniline).
General Experimental Protocol: Mannich Reaction
The following protocol is a generalized procedure adapted from the synthesis of analogous Mannich bases.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Aniline
-
Ethanol (Solvent)
-
Catalyst (e.g., a protic ionic liquid or other suitable catalyst)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL), add acetophenone (1.2 mmol) and the catalyst (e.g., 0.1 mmol).
-
Stir the reaction mixture at room temperature for the time specified by the chosen catalyst and conditions (typically several hours to a day).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent to remove any unreacted starting materials.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Collect the solid precipitate by vacuum filtration and wash it with cold water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford pure this compound.
Reaction Workflow
Characterization Data
The structure and purity of this compound are confirmed through various spectroscopic methods.
| Data Type | Key Data Points |
| ¹H NMR | δ (ppm): 3.42 (dd, 1H, J = 16.8, 6.0 Hz, -CH₂-), 3.55 (dd, 1H, J = 16.8, 6.0 Hz, -CH₂-), 4.95 (t, 1H, J = 6.0 Hz, -CH-), 6.55-7.95 (m, 15H, Ar-H) |
| ¹³C NMR | δ (ppm): 45.1 (-CH₂-), 54.2 (-CH-), 113.5, 117.4, 127.0, 128.1, 128.5, 128.6, 129.0, 133.4, 136.9, 143.5, 147.3, 198.5 (C=O) |
| IR (KBr) | ν (cm⁻¹): 3408 (N-H), 1676 (C=O), 1601, 1502, 1452 (aromatic C=C) |
| Mass Spec (ESI-MS) | m/z: 302.15 [M+H]⁺ |
Biological Activity and Potential Applications
Derivatives of 1,3-diphenyl-3-(phenylamino)propan-1-one have been investigated for their biological activities, with a notable focus on their role as selective cyclooxygenase-2 (COX-2) inhibitors.
Logical Relationship: COX-2 Inhibition
COX-2 is an enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme. The 1,3-diphenyl-3-(phenylamino)propan-1-one scaffold has been identified as a promising pharmacophore for the development of selective COX-2 inhibitors.
References
Molecular weight and formula of 3-Anilino-1,3-diphenylpropan-1-one
For Research & Development Professionals
This document provides core chemical data for 3-Anilino-1,3-diphenylpropan-1-one, a compound of interest in synthetic organic chemistry and potential pharmaceutical development. The following information is based on established chemical data.
Chemical Identity and Properties
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and material characterization.
| Parameter | Value |
| Molecular Formula | C₂₁H₁₉NO |
| Molecular Weight | 301.38 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)CNC3=CC=CC=C3 |
| InChI Key | XJISJVLJQXILNK-UHFFFAOYSA-N |
As this document focuses on the intrinsic molecular properties of this compound, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, the compound is not directly associated with established signaling pathways, precluding the generation of a relevant pathway diagram.
Logical Relationship: From Structure to Formula
The molecular formula is derived directly from the compound's chemical structure. The following diagram illustrates the logical workflow for determining the empirical and molecular formula from structural analysis.
Biological Activities of Chalcone Derivatives: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds that form a central scaffold in a variety of bioactive molecules.[1] They are precursors in the biosynthesis of flavonoids and isoflavonoids.[1] Structurally, they consist of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] This versatile structure lends itself to a wide range of chemical modifications, resulting in a vast library of derivatives with diverse and potent biological activities. This technical guide provides an in-depth overview of the significant biological activities of chalcone derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key signaling pathways.
Anticancer Activities
Chalcone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3][4][5] Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and cell cycle progression.
Quantitative Data: Anticancer Activity of Chalcone Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chalcone derivatives against different cancer cell lines, providing a basis for comparative analysis of their cytotoxic potential.
| Chalcone Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | HCT116 (Colon) | 4.1 | [6] |
| 4-methoxychalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [1] |
| 4-methoxychalcone | HepG2 (Liver) | 4.64 ± 0.23 | [1] |
| 4-methoxychalcone | HCT116 (Colon) | 6.31 ± 0.27 | [1] |
| Panduretin A | MCF-7 (Breast) | 15 (24h), 11.5 (48h) | [1] |
| Panduretin A | T47D (Breast) | 17.5 (24h), 14.5 (48h) | [1] |
| Coumaryl-chalcone derivative 19 | A-549 (Lung) | 70.90 µg/mL | [7] |
| Vanillin-based chalcone 9 | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [7] |
| Vanillin-based chalcone 10 | HCT-116 (Colon) | 7.9 ± 1.37 µg/mL | [7] |
| Chalcone 60 | HepG-2 (Liver) | 0.33 | [7] |
| α-phthalimido-chalcone 61 | Hep G2 (Liver) | 1.62 | [7] |
| α-phthalimido-chalcone 61 | MCF-7 (Breast) | 1.88 | [7] |
| Chalcone derivative 5 | AGS (Gastric) | <1.0 | [2] |
| Chalcone derivative 7 | AGS (Gastric) | <1.0 | [2] |
| Chalcone derivative 5 | HL-60 (Leukemia) | <1.57 | [2] |
| Chalcone derivative 7 | HL-60 (Leukemia) | <1.57 | [2] |
| Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | [8] |
| Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | [8] |
Key Signaling Pathways in Anticancer Activity
Apoptosis Induction:
Chalcone derivatives can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Chalcone-induced apoptosis signaling pathways.
Cell Cycle Arrest:
Many chalcone derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[9][10][11] This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Caption: Chalcone-induced G2/M cell cycle arrest.
Experimental Protocols: Anticancer Activity
MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with chalcone derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chalcone derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot for Apoptosis-Related Proteins
This protocol describes the detection of apoptosis-related proteins, such as Bcl-2 and cleaved caspase-3, by Western blotting.
-
Protein Extraction: Treat cells with chalcone derivatives for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Anti-inflammatory Activities
Chalcone derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[7][12][13][14] Their inhibitory effects on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as their modulation of the NF-κB pathway, make them attractive candidates for the development of novel anti-inflammatory drugs.
Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives
The following table presents the IC50 values of various chalcone derivatives for the inhibition of key inflammatory enzymes.
| Chalcone Derivative | Target | IC50 (µM) | Reference |
| Compound C64 | COX-2 | 0.092 | [15] |
| Compound C64 | 5-LOX | 0.136 | [15] |
| Compound 4a | COX-2 | 4.78 | [6] |
| Compound 1b | COX-2 | 15.40 | [6] |
| Compound 3c | COX-1 | 14.65 | [6] |
| Compound 2a | 5-LOX | < positive control | [6] |
| Compound 4c | iNOS | 1.91 | [16] |
| Compound 6a | iNOS | 7.15 | [16] |
| Compound 4c | PGE2 production | 21.24 nM | [16] |
| Compound 6d | PGE2 production | 48.11 nM | [16] |
Key Signaling Pathway in Anti-inflammatory Activity
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Chalcone derivatives can inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[17][18]
Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.
Experimental Protocol: Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the ability of chalcone derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of chalcone derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.
Antimicrobial Activities
Chalcone derivatives have demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi, including drug-resistant strains.[19][20][21][22] Their mechanism of action often involves the disruption of microbial membranes, inhibition of essential enzymes, or interference with microbial growth and proliferation.
Quantitative Data: Antimicrobial Activity of Chalcone Derivatives
The following table lists the minimum inhibitory concentration (MIC) values of selected chalcone derivatives against various microbial strains.
| Chalcone Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone p6 | Staphylococcus aureus ATCC 43300 (MRSA) | 128 | [19] |
| Chalcone f5 | Staphylococcus aureus ATCC 43300 (MRSA) | 256 | [19] |
| Isoxazole-chalcone 17 | Staphylococcus aureus | >100 | [23] |
| Isoxazole-chalcone 18 | Staphylococcus aureus | 50 | [23] |
| Isoxazole-chalcone 25 | Candida tropicalis | 12.5 | [23] |
| Chalcone 3m | Streptococcus mutans | 15.6 | [20] |
| Chalcone 3n | Streptococcus mutans | 7.8 | [20] |
| Chalcone 3o | Streptococcus mutans | 15.6 | [20] |
| Chalcone A3 | Bacillus subtilis | 101 µM | [22] |
| Chalcone B3 | Candida albicans | 51 µM | [22] |
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Antimicrobial Activity
Broth Microdilution Method for MIC Determination
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of chalcone derivatives against bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the chalcone derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antioxidant Activities
Chalcone derivatives possess significant antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions.[3][9][14][24][25][26][27] The presence of hydroxyl and methoxy groups on the aromatic rings plays a crucial role in their antioxidant capacity.
Quantitative Data: Antioxidant Activity of Chalcone Derivatives
The following table provides the IC50 values of various chalcone derivatives from different antioxidant assays.
| Chalcone Derivative | Assay | IC50 (µM) | Reference |
| JVF3 | DPPH | 61.4 | [28] |
| JVC3 | ABTS | 53.76 | [28] |
| JVC4 | ABTS | 50.34 | [28] |
| JVC2 | Lipid Peroxidation | 33.64 | [28] |
| 2'-hydroxychalcone | Reducing power | 25 µg/mL | [24] |
| Chalcone 1 | DPPH | 1.72 ± 0.03 | [27] |
| Chalcone 18 | ABTS | 0.49 ± 0.3 | [27] |
| Chalcone derivative 5 | DPPH | >800 µg/mL | [25] |
| Chalcone derivative 5 | ABTS | >800 µg/mL | [25] |
| Chalcone 5e | DPPH | 68.58% inhibition at 2 µg/mL | [14] |
Experimental Protocol: Antioxidant Activity
DPPH Radical Scavenging Assay
This protocol describes the determination of the free radical scavenging activity of chalcone derivatives using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the chalcone derivatives (dissolved in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Conclusion
Chalcone derivatives represent a privileged scaffold in medicinal chemistry with a remarkable spectrum of biological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, coupled with their synthetic accessibility, make them highly attractive for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this resource will facilitate further research and development in the exciting field of chalcone-based drug discovery.
References
- 1. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Suppression of iNOS and COX-2 expression by flavokawain A via blockade of NF-κB and AP-1 activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel chalcone/aryl carboximidamide hybrids as potent anti-inflammatory via inhibition of prostaglandin E2 and inducible NO synthase activities: design, synthesis, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a Prenyl Chalcone as a Competitive Lipoxygenase Inhibitor: Screening, Biochemical Evaluation and Molecular Modeling Studies [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pjps.pk [pjps.pk]
- 25. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. jcsp.org.pk [jcsp.org.pk]
- 28. ijcea.org [ijcea.org]
Stereochemistry of 3-Anilino-1,3-diphenylpropan-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stereochemistry of 3-anilino-1,3-diphenylpropan-1-one, a β-amino ketone with significant potential in medicinal chemistry. The presence of two chiral centers in its structure gives rise to multiple stereoisomers, each potentially possessing distinct biological activities. This document outlines the synthetic approaches to control this stereochemistry, methods for stereoisomer separation and characterization, and presents available data in a structured format.
Introduction to the Stereochemistry
This compound possesses two stereogenic centers at the C2 and C3 positions of the propan-1-one backbone. This results in the possibility of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These can be grouped into two pairs of enantiomers (the syn and anti diastereomers). The relative and absolute stereochemistry of these isomers can significantly influence their pharmacological and toxicological profiles, making stereoselective synthesis and analysis crucial aspects of its development as a therapeutic agent. For instance, derivatives of this scaffold have been investigated as selective cyclooxygenase (COX-2) inhibitors.
Stereoselective Synthesis
The primary method for the synthesis of this compound and its derivatives is the Mannich reaction. This three-component condensation of a ketone (acetophenone), an aldehyde (benzaldehyde), and an amine (aniline) can be catalyzed by various acids or bases. The diastereoselectivity of the reaction (the preference for syn or anti products) can be influenced by the choice of catalyst and reaction conditions.
Diastereoselective Mannich Reaction
A general protocol for the diastereoselective synthesis is as follows:
Experimental Protocol: Diastereoselective Mannich Reaction
-
Reactants:
-
Acetophenone (1.0 equivalent)
-
Benzaldehyde (1.0 equivalent)
-
Aniline (1.0 equivalent)
-
Catalyst (e.g., an ionic liquid such as diethanolammonium chloroacetate, or a Lewis acid)
-
Solvent (e.g., ethanol or solvent-free)
-
-
Procedure:
-
To a solution of aniline and benzaldehyde in the chosen solvent, acetophenone is added.
-
The catalyst is then introduced (e.g., 20 mol% of diethanolammonium chloroacetate).[1]
-
The reaction mixture is stirred at room temperature for a specified period (e.g., 4-8 hours), with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to isolate the desired this compound. The ratio of diastereomers (syn vs. anti) can be determined by ¹H NMR analysis of the crude product.
-
The logical workflow for this synthesis is depicted below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Anilino-1,3-diphenylpropan-1-one via Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. This three-component condensation reaction, involving an amine, a non-enolizable aldehyde, and a carbonyl compound, is instrumental in the formation of carbon-carbon bonds and the introduction of a nitrogen-containing functional group in a single step. The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This application note provides a detailed protocol for the synthesis of a specific Mannich base, 3-anilino-1,3-diphenylpropan-1-one, from acetophenone, benzaldehyde, and aniline. Various catalytic systems are presented to offer flexibility in experimental design, catering to different laboratory setups and green chemistry considerations.
Data Presentation
The synthesis of this compound via the Mannich reaction has been successfully achieved using a variety of catalysts and reaction conditions. The following table summarizes the quantitative data from several reported methods, highlighting the efficiency and versatility of this transformation.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| MgO/ZrO2 | Acetonitrile | 80 (Reflux) | Not Specified | 91 | [1] |
| Sulfated MCM-41 | Ethanol | Reflux | 5 - 8 | Good | [2] |
| [HDEA][ClAc] | Ethanol | Room Temperature | Not Specified | Good to Excellent | [3] |
| [C3SO3Hnhm]HSO4 | Ethanol | Room Temperature | Appropriate Time | Good | [4] |
| Camphor Sulfonic Acid (CSA) | Solvent-free | Room Temperature | Not Specified | 89 | [5] |
| Fe(HSO4)3 | Ethanol | Ambient | Not Specified | Very Good to Excellent | [6] |
| IL-P Organocatalyst (7 mol%) | Solvent-free | Room Temperature | 2 | Not Specified | [7] |
Experimental Protocols
This section provides a generalized, detailed methodology for the synthesis of this compound based on the principles of the one-pot, three-component Mannich reaction. Researchers should adapt the protocol based on the chosen catalytic system from the table above.
Materials:
-
Acetophenone (1.2 mmol)
-
Benzaldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Catalyst (e.g., 20 mol% [HDEA][ClAc] or other selected catalyst)[3]
-
Ethanol (as solvent, if applicable)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add acetophenone (1.2 mmol), benzaldehyde (1.0 mmol), aniline (1.0 mmol), and the selected catalyst in the specified molar ratio. If a solvent is used, add it to the flask (e.g., 5 mL of ethanol).
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for the time specified in the data table or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If the reaction is performed under solvent-free conditions, dissolve the crude product in ethyl acetate.
-
Wash the organic layer with water (2 x 10 mL) to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Mechanism:
The synthesis of this compound proceeds through a well-established three-step Mannich reaction mechanism. First is the formation of an iminium ion from the reaction of aniline and benzaldehyde. This is followed by the enolization of acetophenone. The final step involves the nucleophilic attack of the enol on the iminium ion to form the β-amino carbonyl product.
Caption: Mechanism of the Mannich reaction for the synthesis of this compound.
Experimental Workflow:
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ijitee.org [ijitee.org]
- 3. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. hbni.ac.in [hbni.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. oarjbp.com [oarjbp.com]
Synthesis of β-Amino Ketones: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of β-amino ketones, valuable intermediates in pharmaceutical and organic chemistry. The primary focus is on the one-pot, three-component Mannich reaction, a highly efficient atom-economical method.
Introduction
β-Amino ketones are crucial structural motifs found in a wide array of biologically active compounds and are versatile building blocks for the synthesis of various nitrogen-containing heterocyclic compounds and amino alcohols. The Mannich reaction, which involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound, stands out as one of the most fundamental and effective methods for constructing these molecules. This application note details a general protocol for the synthesis of β-amino ketones via a catalyzed three-component Mannich reaction.
Comparative Data of Synthetic Protocols
The following table summarizes various catalytic systems and conditions for the one-pot synthesis of β-amino ketones, allowing for an informed selection of the most suitable method based on available resources and desired outcomes.
| Catalyst | Ketone | Aldehyde | Amine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bismuth Nitrate (10 mol%) | Acetophenone | Benzaldehyde | Aniline | Ethanol | Room Temp. | 5 | 92 | [1] |
| Amberlyst-15 | Cyclohexanone | 4-Chlorobenzaldehyde | Aniline | Methanol | Room Temp. | 6 | 90 (anti:syn 95:5) | [2][3] |
| ZnO-nanoparticles | Acetophenone | 4-Nitrobenzaldehyde | Aniline | Water | Room Temp. | 4 | 95 | [4] |
| Sulphamic acid (10 mol%) | Acetophenone | Benzaldehyde | Aniline | Ethanol | Room Temp. | 7 | Not Specified | [5] |
| Proline (1 mol%) | Acetone | Benzaldehyde | p-Anisidine | DMSO | Room Temp. | 18 | 95 | [6] |
Experimental Protocol: Bismuth Nitrate Catalyzed Synthesis of 3-Anilino-1,3-diphenylpropan-1-one
This protocol provides a detailed procedure for the synthesis of a representative β-amino ketone using bismuth nitrate as a catalyst.[1]
Materials:
-
Acetophenone (1.0 mmol, 120.15 mg)
-
Benzaldehyde (1.0 mmol, 106.12 mg)
-
Aniline (1.0 mmol, 93.13 mg)
-
Bismuth (III) Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) (10 mol%, 48.5 mg)
-
Ethanol (5 mL)
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 25 mL round-bottom flask, add acetophenone (1.0 mmol), benzaldehyde (1.0 mmol), aniline (1.0 mmol), and bismuth nitrate pentahydrate (10 mol%).
-
Add 5 mL of ethanol to the flask.
-
Stir the reaction mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure β-amino ketone.
Expected Outcome:
The reaction is expected to yield this compound as a solid product. The yield is reported to be high, around 92%.[1] Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthesis and Mechanism
Diagrams created using Graphviz (DOT language):
Caption: General workflow for the one-pot synthesis of β-amino ketones.
Caption: Simplified mechanism of the Mannich reaction.
Conclusion
The one-pot, three-component Mannich reaction is a powerful and versatile tool for the synthesis of β-amino ketones.[1][2][4] The use of various catalysts allows for mild reaction conditions, high yields, and in some cases, stereoselective outcomes.[2][3] The provided protocol and comparative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Anilino-1,3-diphenylpropan-1-one as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-anilino-1,3-diphenylpropan-1-one as a key intermediate in the synthesis of biologically active molecules. This β-enaminone serves as a versatile precursor for the construction of various heterocyclic scaffolds and has been instrumental in the development of targeted therapeutic agents.
Synthesis of Selective Cyclooxygenase-2 (COX-2) Inhibitors
This compound derivatives have been identified as a promising class of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme is a key player in the inflammatory cascade and a validated target for anti-inflammatory and analgesic drugs. The structural framework of this compound allows for modifications that lead to potent and selective inhibition of COX-2 over the constitutive COX-1 isoform, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Quantitative Data: In Vitro COX-1 and COX-2 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of synthesized 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives against ovine COX-1 and COX-2.
| Compound ID | R (Substitution on Anilino Ring) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |
| 1a | H | >100 | 0.25 | >400 |
| 1b | 4-F | >100 | 0.20 | >500 |
| 1c | 4-Cl | >100 | 0.22 | >454 |
| 1d | 4-Br | >100 | 0.28 | >357 |
| 1e | 4-CH₃ | >100 | 0.35 | >285 |
| 1f | 4-OCH₃ | >100 | 0.30 | >333 |
| Celecoxib | (Reference Drug) | 15 | 0.04 | 375 |
Data adapted from studies on the biological evaluation of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives as selective COX-2 inhibitors.[1][2][3]
Signaling Pathway: Prostaglandin Biosynthesis via COX-2
Selective inhibition of COX-2 by this compound derivatives blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Experimental Protocol: General Procedure for the Synthesis of 1,3-Diphenyl-3-(phenylamino)propan-1-one Derivatives (COX-2 Inhibitors)
This protocol describes a general method for the synthesis of substituted 1,3-diphenyl-3-(phenylamino)propan-1-ones.
Materials:
-
Substituted chalcone (1 equivalent)
-
Substituted aniline (1.2 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
To a solution of the appropriate substituted chalcone (1 equivalent) in ethanol in a round-bottom flask, add the corresponding substituted aniline (1.2 equivalents).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,3-diphenyl-3-(phenylamino)propan-1-one derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Synthesis of Quinolines and Other Heterocycles
β-Enaminones like this compound are valuable precursors for the synthesis of a variety of heterocyclic compounds, including quinolines, pyrimidines, and pyridines. These reactions often proceed through cyclocondensation reactions with suitable reagents.
Synthetic Workflow: General Approach to Heterocycle Synthesis
The following diagram illustrates the general synthetic utility of this compound as a building block for various heterocyclic systems.
Caption: Synthetic pathways from this compound to various heterocycles.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine (A Representative Protocol)
This protocol describes the synthesis of a pyrimidine derivative from a β-dicarbonyl compound and guanidine, illustrating a potential cyclization reaction for β-enaminones. While this protocol uses a 1,3-diketone, the principle of cyclocondensation with guanidine can be adapted for this compound, which possesses a similar reactive framework.
Materials:
-
1,3-Diphenylpropane-1,3-dione (1 equivalent)
-
Guanidine hydrochloride (1.5 equivalents)
-
Sodium ethoxide (1.5 equivalents)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol or by using commercially available sodium ethoxide solution.
-
In a round-bottom flask, dissolve 1,3-diphenylpropane-1,3-dione (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in absolute ethanol.
-
Add the sodium ethoxide solution (1.5 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4,6-diphenylpyrimidine.
-
Characterize the product by analytical methods.
Potential as a Precursor for PI3K/Akt Pathway Inhibitors
Derivatives of this compound have also been explored as inhibitors of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Specifically, compounds based on the 3-anilino-quinolin-2(1H)-one scaffold, which can be conceptually derived from this compound, have shown inhibitory activity against 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Inhibition of PDK1 by compounds derived from this scaffold can block the activation of Akt, thereby disrupting downstream signaling that promotes cancer cell survival and growth.
Caption: Inhibition of the PI3K/Akt pathway via PDK1 by derivatives of this compound.
These application notes highlight the significant potential of this compound as a versatile and valuable intermediate in medicinal chemistry and drug discovery. Its utility in constructing diverse and biologically active molecules makes it a compound of high interest for further research and development.
References
Catalytic Methods for the Synthesis of β-Amino Ketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic synthesis of β-amino ketones, crucial synthons in the development of pharmaceuticals and other bioactive molecules. The methodologies presented herein focus on efficient and selective catalytic systems, including organocatalysis and metal-based catalysis, with a strong emphasis on the widely utilized Mannich reaction.
Introduction
β-Amino ketones are key structural motifs found in a vast array of biologically active compounds and natural products. Their versatile functionality allows for further chemical transformations, making them invaluable building blocks in medicinal chemistry and drug discovery. The development of catalytic methods for their synthesis has been a significant area of research, aiming for higher efficiency, selectivity (chemo-, regio-, diastereo-, and enantio-), and sustainability. This document outlines several robust catalytic protocols for the preparation of β-amino ketones.
I. Organocatalytic Synthesis of β-Amino Ketones
Organocatalysis offers a powerful and often more environmentally benign alternative to metal-based catalysis. Small organic molecules, such as proline and its derivatives, can effectively catalyze the formation of β-amino ketones with high stereoselectivity.
A. Proline-Catalyzed Asymmetric Three-Component Mannich Reaction
The direct asymmetric three-component Mannich reaction of a ketone, an aldehyde, and an amine is a highly atom-economical method for synthesizing chiral β-amino ketones. (S)-Proline is a widely used and effective catalyst for this transformation.[1]
Reaction Principle:
The reaction proceeds through the formation of an enamine from the ketone and proline, which then attacks the imine generated in situ from the aldehyde and amine. The proline catalyst not only facilitates the reaction but also controls the stereochemical outcome.
Experimental Protocol:
A General Procedure for the (S)-Proline-Catalyzed Asymmetric Mannich Reaction is as follows:[1]
-
To a suspension of (S)-proline (40 mg, 0.35 mmol), add p-anisidine (135 mg, 1.1 mmol) and an aldehyde (1.0 mmol) in 10 mL of a 4:1 mixture of DMSO and acetone.
-
Stir the resulting mixture at room temperature for 12–48 hours.
-
Upon completion of the reaction (monitored by TLC), add phosphate-buffered saline (PBS) solution (pH 7.4).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent to afford the desired β-amino ketone.
Quantitative Data Summary:
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| p-Nitrobenzaldehyde | p-Anisidine | Acetone | 35 | DMSO/Acetone (4:1) | 24 | 50 | 94 | - | [1] |
| Benzaldehyde | p-Anisidine | Acetone | 35 | DMSO/Acetone (4:1) | 24 | 77 | 93 | - | [1] |
| Furfural | p-Anisidine | Acetone | 35 | DMSO/Acetone (4:1) | 48 | 68 | 96 | - | [1] |
| Isovaleraldehyde | p-Anisidine | Acetone | 35 | Acetone | 12 | 97 | 98 | - | [1] |
B. Asymmetric Decarboxylative Mannich Reaction using a Bifunctional Catalyst
An alternative organocatalytic approach involves the decarboxylative Mannich reaction of β-keto acids with imines, catalyzed by a cinchonine-derived bifunctional thiourea catalyst. This method provides chiral β-amino ketones in excellent yields and with good enantioselectivities.[2][3]
Reaction Principle:
The bifunctional catalyst activates both the imine and the β-keto acid. The thiourea moiety activates the imine through hydrogen bonding, while the tertiary amine of the cinchonine backbone deprotonates the β-keto acid, facilitating decarboxylation and subsequent nucleophilic attack.
Experimental Protocol:
General procedure for the decarboxylative Mannich reaction of β-keto acids and aldimines:[2]
-
To a solution of the imine (0.05 mmol) and the cinchonine-derived bifunctional thiourea catalyst (C-1) (0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (hexane/ethyl acetate) to yield the desired β-amino ketone.
Quantitative Data Summary:
| Imine (Ar) | β-Keto Acid (R) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Ph | Ph | 10 | Et₂O | 12 | 95 | 75 | [2][3] |
| 4-MeOC₆H₄ | Ph | 10 | Et₂O | 12 | 96 | 76 | [2][3] |
| 4-ClC₆H₄ | Ph | 10 | Et₂O | 12 | 94 | 72 | [2][3] |
| 2-Furyl | Ph | 10 | Et₂O | 12 | 92 | 80 | [2][3] |
II. Metal-Catalyzed Synthesis of β-Amino Ketones
Metal-based catalysts, including Lewis acids and nanoparticles, are also highly effective in promoting the synthesis of β-amino ketones, often under mild reaction conditions.
A. Bismuth Nitrate Catalyzed One-Pot Three-Component Mannich Reaction
Bismuth nitrate (Bi(NO₃)₃) serves as an efficient and recyclable catalyst for the one-pot, three-component Mannich reaction of an aromatic ketone, an aromatic aldehyde, and an aromatic amine at ambient temperature.[4]
Reaction Principle:
Bismuth nitrate acts as a Lewis acid, activating the carbonyl group of the aldehyde, thereby facilitating the nucleophilic attack of the amine to form an imine intermediate. It also promotes the enolization of the ketone, which then adds to the activated imine.
Experimental Protocol:
A general procedure for the one-pot Mannich reaction catalyzed by Bismuth Nitrate is as follows:[4]
-
To a solution of an aromatic aldehyde (10 mmol) and an aromatic amine (10 mmol) in ethanol, add an aromatic ketone (10 mmol) and bismuth nitrate (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to recover the catalyst.
-
The filtrate is then worked up to isolate the product. This method is noted for its simple work-up procedure.[4]
Quantitative Data Summary:
| Aldehyde | Amine | Ketone | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| Benzaldehyde | Aniline | Acetophenone | 10 | Ethanol | Room Temp. | High | [4] |
| 4-Cl-Benzaldehyde | Aniline | Acetophenone | 10 | Ethanol | Room Temp. | High | [4] |
| Benzaldehyde | 4-Me-Aniline | Acetophenone | 10 | Ethanol | Room Temp. | High | [4] |
B. Nanoparticle-Catalyzed Three-Component Mannich Reaction
Various nanoparticles, such as ZnO and silica-functionalized copper(0), have been employed as efficient and recyclable heterogeneous catalysts for the one-pot, three-component Mannich reaction.[5][6]
Reaction Principle:
The nanocatalyst provides a large surface area for the reaction to occur. It can act as a Lewis acid to activate the aldehyde and facilitate the formation of the imine and the enolate. The heterogeneous nature of the catalyst allows for easy separation and recycling.
Experimental Protocol (General):
-
In a suitable solvent (e.g., water or ethanol), mix the aldehyde, amine, and ketone in equimolar amounts.[5][6]
-
Add the nanocatalyst (e.g., ZnO-nanoparticles) to the mixture.[6]
-
Stir the reaction at room temperature or with heating, depending on the specific catalyst and substrates.[5]
-
After the reaction is complete, separate the catalyst by filtration.
-
Isolate the product from the filtrate by standard work-up procedures.
Quantitative Data Summary:
| Catalyst | Aldehyde | Amine | Ketone | Solvent | Temperature | Yield (%) | Reference |
| ZnO-nanoparticles | Aromatic Aldehydes | Amines | Ketones | Water | Room Temp. | Good to Excellent | [6] |
| Silica-functionalized Cu(0) | Aryl Aldehydes | Aryl Amines | Acetophenones | - | 80 °C | - | [5] |
| Fe₃O₄@PEG-SO₃H | Aryl Aldehydes | Aryl Amines | Acetophenone | Ethanol | Room Temp. | High | [5] |
Visualizations
Catalytic Cycle of the Mannich Reaction
Caption: General catalytic cycle for the three-component Mannich reaction.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for catalyst screening.
Logical Relationship of Catalytic Approaches
Caption: Relationship between different catalytic approaches for β-amino ketone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 3. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Green Synthesis of β-Amino Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various green synthesis approaches for β-amino ketones. These compounds are significant synthetic intermediates for a wide range of pharmaceuticals and natural products.[1] The described methods focus on environmentally benign principles such as the use of green solvents, reusable catalysts, and energy-efficient reaction conditions.
The classical Mannich reaction, a cornerstone for β-amino ketone synthesis, has been modernized to align with the principles of green chemistry.[2][3] These advancements address the drawbacks of traditional methods, which often involve harsh conditions, toxic solvents, and lengthy reaction times.[2][4] Modern green approaches, including multicomponent reactions, catalyst-free syntheses, and the use of alternative energy sources like ultrasound and microwave irradiation, offer significant improvements in terms of efficiency, sustainability, and cost-effectiveness.[1][2][3][5][6]
Key Green Synthesis Approaches
Several innovative and environmentally friendly methods for the synthesis of β-amino ketones have been developed:
-
Multicomponent Mannich Reactions: This is a prominent one-pot synthesis involving an aldehyde, an amine, and a ketone, which forms carbon-carbon and carbon-nitrogen bonds in a single step.[3][6]
-
Nanocatalysis: The use of magnetic nanoparticles (e.g., Fe₃O₄), ZnO, and silica nanoparticles offers high efficiency, easy separation, and excellent recyclability of the catalyst.[1][3][6][7]
-
Ionic Liquids: Task-specific ionic liquids can act as both solvent and catalyst, and are often recyclable.[8]
-
Green Solvents: The replacement of hazardous organic solvents with water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact.[3][7][8]
-
Alternative Energy Sources: Ultrasound and microwave irradiation can dramatically reduce reaction times and improve yields.[1][2][6]
-
Catalyst-Free Synthesis: Some protocols have been developed to proceed efficiently without any catalyst, often facilitated by sonication.[5][9]
-
Alternative Pathways: Methods like the aza-Michael addition of amines to α,β-unsaturated carbonyls and the reductive hydroamination of ynones provide alternative green routes.[3][10][11]
Data Presentation: Comparison of Green Synthesis Protocols
The following table summarizes quantitative data from various green synthesis protocols for β-amino ketones, allowing for easy comparison of their efficiency and conditions.
| Methodology | Catalyst | Solvent | Energy Source | Temp. (°C) | Time | Yield (%) | Key Advantages | Reference(s) |
| Ultrasound-Assisted Mannich Reaction | Fe₃O₄ MNPs | Ethanol | Ultrasound | Room Temp. | 30-75 min | High | Heterogeneous, recyclable catalyst, short reaction time. | [1] |
| Microwave-Assisted Mannich Reaction | None/Ammonium Chloride | Solvent-free/Ethanol | Microwave | Ambient Pressure | 5-15 min | High | Rapid, high yields, avoids toxic materials. | [2] |
| Nanocatalyzed Mannich Reaction | Fe₃O₄@PEG-SO₃H | Ethanol | Conventional | Room Temp. | - | High | Recyclable nanocatalyst, mild conditions. | [3][12] |
| Ionic Liquid-Catalyzed Mannich Reaction | [C3SO3Hnhm]HSO4 | Ethanol | Conventional | Room Temp. | - | 81-92 | Recyclable catalyst, simple product separation. | [8] |
| ZnO Nanoparticle-Catalyzed Mannich | ZnO Nanoparticles | Solvent-free | Conventional | Room Temp. | - | Good | Inexpensive, recyclable catalyst, solvent-free. | [7] |
| Silica Nanoparticle-Catalyzed Mannich | Silica Nanoparticles (SNPs) | Solvent-free | Microwave | - | Short | Excellent | Low catalyst loading, recyclable, solvent-free. | [6] |
| Ultrasound-Assisted Catalyst-Free | None | Water/Solvent-free | Ultrasound | Room Temp. | Short | Quantitative | No catalyst, green solvent, high atom economy. | [5][9][13] |
| Metal-Free Reductive Hydroamination | None | - | Conventional | Mild | - | 48-96 | Broad substrate scope, avoids metal catalysts. | [10] |
| Saccharose-Catalyzed Mannich Reaction | Saccharose | Water/Ethanol | Conventional | Room Temp. | - | Excellent | Homogeneous, biodegradable, and eco-friendly catalyst. | [4][14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis of β-Amino Ketones using Fe₃O₄ Nanoparticles
This protocol describes a one-pot, three-component Mannich reaction accelerated by ultrasound, using recyclable magnetic nanoparticles as a catalyst.[1]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 2.5 mmol)
-
Amine (e.g., Aniline, 2.5 mmol)
-
Ketone (e.g., Cyclohexanone or Acetophenone, 3.0 mmol)
-
Fe₃O₄ Magnetite Nanoparticles (MNPs) (1.0–1.5 mg/mL)
-
Ethanol (3.0 mL)
-
Hot Ethanol (for elution)
-
Permanent magnet
-
TLC plates
Procedure:
-
In a suitable reaction vessel, combine the aldehyde (2.5 mmol), amine (2.5 mmol), ketone (3.0 mmol), and Fe₃O₄ MNPs in ethanol (3.0 mL).
-
Sonicate the mixture at room temperature for 30–75 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, use a permanent magnet to separate the MNPs (with the attached product) from the solution.
-
Wash the separated MNPs with ethanol.
-
Elute the product from the MNPs using hot ethanol.
-
Remove the catalyst from the eluate using a permanent magnet.
-
The resulting solution contains the β-amino ketone product. Further purification can be done if necessary.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis of β-Amino Ketones
This protocol details a rapid and efficient synthesis of β-amino ketones using microwave irradiation without a solvent.[2]
Materials:
-
Ketone (e.g., Acetophenone, 5 mmol, 0.60 g)
-
Aldehyde source (e.g., Paraformaldehyde, 10 mmol, 0.30 g)
-
Amine salt (e.g., Ammonium chloride, 10 mmol, 0.53 g or Diethylamine hydrochloride, 5 mmol, 0.55g)
-
Commercial microwave oven (2450 MHz)
-
Chloroform (for extraction)
-
Erlenmeyer flask
-
TLC plates
Procedure:
-
In an Erlenmeyer flask, thoroughly mix the ketone (5 mmol), paraformaldehyde (10 mmol), and ammonium chloride (10 mmol).
-
Place the flask in a commercial microwave oven and irradiate at a low power setting (e.g., 70 Watts) for 15 minutes.
-
Monitor the reaction by TLC.
-
After irradiation, allow the reaction mixture to cool for 5 minutes.
-
Extract the product with chloroform.
-
The crude product can be purified by column chromatography on silica gel.
Note: For secondary amines, the corresponding hydrochloride salt can be used with ethanol as a solvent under microwave irradiation for 5 minutes.[2]
Protocol 3: Catalyst-Free, Ultrasound-Assisted Synthesis in an Aqueous Medium
This protocol outlines a green synthesis of β-amino-α,β-unsaturated ketones and esters using sonication without any catalyst.[5][13]
Materials:
-
β-dicarbonyl compound
-
Aqueous Ammonium Hydroxide (NH₄OH)
-
Water (if needed)
-
Ultrasonic bath/probe
Procedure:
-
In a reaction vessel, place the β-dicarbonyl compound.
-
Add aqueous NH₄OH, which serves as the nitrogen source.
-
If necessary, add a small amount of water as a non-toxic solvent.
-
Sonicate the mixture at room temperature. The reaction is typically completed in a short time.
-
The product, a β-amino-α,β-unsaturated ester or ketone, is obtained in high yield.
-
The main byproduct is water, making the process highly atom-economical.
Visualizations
Caption: General reaction pathway for the Mannich synthesis of β-amino ketones.
References
- 1. Ultrasound-assisted synthesis of <i>β</i>-amino ketones via a Mannich reaction catalyzed by Fe<sub>3</sub>O<sub>4</sub> magnetite nanoparticles as an efficient, recyclable and heterogeneous catalyst - Arabian Journal of Chemistry [arabjchem.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 12. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Catalyst-free Synthesis of α,β -Unsaturated Amino Acid Esters and Unsaturated Amino Ketones | Bentham Science [eurekaselect.com]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically formed via an aza-Michael addition of aniline to chalcone (1,3-diphenyl-2-propen-1-one).
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Low Reactivity of Aniline: Aniline is a relatively weak nucleophile. 2. Inactive Catalyst: The catalyst (e.g., base or Lewis acid) may be old, hydrated, or insufficient in quantity. 3. Unfavorable Reaction Temperature: The reaction may be too slow at low temperatures. | 1. Catalyst: Use an appropriate catalyst to activate the substrate or enhance the nucleophilicity of the amine. Basic catalysts like KOH or Lewis acids such as InBr₃ can be effective. 2. Temperature: Gently heat the reaction mixture. Monitor carefully, as excessive heat can promote side reactions. Microwave-assisted synthesis can also be an option to accelerate the reaction.[1] 3. Solvent: Aprotic polar solvents can be beneficial. Solvent-free conditions have also been reported to be effective. |
| Presence of a Higher Molecular Weight Impurity | Double Michael Addition (Bis-alkylation): The product, this compound, is a secondary amine and can be more nucleophilic than aniline. It can react with a second molecule of chalcone to form a bis-adduct.[1] | 1. Stoichiometry: Use a slight excess of aniline relative to chalcone to increase the probability of the chalcone reacting with the primary amine. 2. Controlled Addition: Add the chalcone slowly to a solution of aniline to maintain a high concentration of aniline relative to the chalcone and the mono-adduct. 3. Monitoring: Closely monitor the reaction by TLC to stop it once the desired product is maximized and before significant bis-adduct formation occurs. |
| Product Decomposes or Reverts to Starting Materials on TLC/during Workup | Retro-aza-Michael Reaction: The aza-Michael addition is a reversible reaction. The product can revert to aniline and chalcone, especially under basic conditions or at elevated temperatures.[2] | 1. Temperature Control: Avoid excessive heating during the reaction and workup. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. pH Control: During aqueous workup, neutralize the reaction mixture carefully. Avoid strongly basic or acidic conditions if possible. 3. Prompt Isolation: Isolate the product as soon as the reaction is complete to minimize the time it is exposed to conditions that favor the retro-reaction. |
| Multiple Spots on TLC, Including Starting Materials and Unknowns | 1. Incomplete Chalcone Synthesis: The chalcone starting material, often prepared via a Claisen-Schmidt condensation, may be impure. 2. Chalcone Self-Condensation/Side Reactions: The chalcone itself might undergo side reactions under the reaction conditions. | 1. Purify Starting Material: Ensure the chalcone is pure before starting the aza-Michael addition. Recrystallization of the chalcone is recommended. 2. Optimize Chalcone Synthesis: If preparing the chalcone in-house, ensure complete reaction and purification to remove unreacted acetophenone and benzaldehyde. |
| Difficulty in Product Purification/Crystallization | Oily Product/Presence of Impurities: The presence of side products, especially the bis-adduct, can make crystallization difficult and may result in an oily product. | 1. Column Chromatography: If direct crystallization fails, purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane.[3] 2. Solvent Selection for Recrystallization: Test various solvent systems for recrystallization. Ethanol or mixtures of ethyl acetate and hexane are often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The primary mechanism is the aza-Michael addition, which is a conjugate (1,4-) addition of aniline to the α,β-unsaturated ketone system of chalcone (1,3-diphenyl-2-propen-1-one).
Q2: My reaction is very slow. How can I speed it up without generating more side products?
A2: You can try using a catalyst. While basic conditions are common, Lewis acids like Indium(III) bromide (InBr₃) have been shown to catalyze the reaction effectively at room temperature.[3] Microwave irradiation is another option for significantly reducing reaction times, which can sometimes minimize the formation of thermally induced side products.[1]
Q3: I see three spots on my TLC plate after running the reaction. What could they be?
A3: The three spots are most likely your desired product (this compound), and the unreacted starting materials, aniline and chalcone. It is also possible to have side products such as the bis-Michael addition product, which would typically have a different Rf value.
Q4: Is it possible for aniline to add to the carbonyl group (1,2-addition) instead of the double bond (1,4-addition)?
A4: While 1,2-addition of nucleophiles to α,β-unsaturated carbonyls is possible, soft nucleophiles like amines tend to favor the 1,4-conjugate (Michael) addition. The 1,4-addition product is typically the thermodynamically more stable product. Under most conditions for this reaction, the 1,4-addition product is the major product observed.
Q5: Can I use a different amine instead of aniline?
A5: Yes, the aza-Michael addition is a general reaction for various primary and secondary amines. However, the reactivity and the propensity for side reactions (like the bis-alkylation) will vary depending on the nucleophilicity and steric hindrance of the amine used.
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis
This protocol is adapted from the synthesis of similar β-amino ketones.[4]
-
Reaction Setup: In a round-bottom flask, dissolve chalcone (1 equivalent) and aniline (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (KOH).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Synthesis
This protocol is based on a literature procedure for a similar transformation.[3]
-
Reaction Setup: In a round-bottom flask, mix chalcone (1 equivalent), aniline (1 equivalent), and a catalytic amount of Indium(III) bromide (InBr₃, ~1-5 mol%).
-
Reaction: Stir the mixture at room temperature for several hours (e.g., 6 hours). Monitor the reaction by TLC.
-
Workup: After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using an ethyl acetate/cyclohexane gradient.[3]
Visualizations
Reaction Pathway and Common Side Reactions
Caption: Main reaction pathway and key side reactions.
Troubleshooting Workflow
References
- 1. Efficient Monoalkylation of Anilines with Chalcones using Microwa...: Ingenta Connect [ingentaconnect.com]
- 2. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]
- 3. (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mannich Reaction for β-Amino Ketone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Mannich reaction for the synthesis of β-amino ketones.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mannich reaction for producing β-amino ketones?
The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located on the alpha-carbon of a ketone.[1][2] The reaction proceeds in two main steps:
-
Formation of an Iminium Ion: The reaction is typically initiated by the formation of an iminium ion from the reaction between an amine and a non-enolizable aldehyde (like formaldehyde).[3][4]
-
Nucleophilic Attack: The ketone, under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to form the final β-amino ketone product.[1][2]
Caption: General mechanism of the Mannich reaction.
Q2: My Mannich reaction is giving a low yield. What are the common causes and how can I improve it?
Low yields in the Mannich reaction can stem from several factors. A systematic approach to troubleshooting is often the most effective. Consider the following:
-
Sub-optimal Catalyst: The choice of catalyst is crucial. Reactions without a catalyst or with an inappropriate one often result in low yields.
-
Incorrect Solvent: The solvent plays a significant role in the reaction's success.
-
Unfavorable Reaction Conditions: Temperature and reaction time may need optimization.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
The following troubleshooting guide provides a structured workflow for addressing low-yield issues.
Troubleshooting Guide for Low-Yield Mannich Reactions
This guide will help you systematically identify and resolve common issues leading to poor yields in the synthesis of β-amino ketones.
Caption: Troubleshooting workflow for low-yield Mannich reactions.
Q3: What are some common side reactions in the Mannich reaction, and how can they be minimized?
A common side reaction is the formation of bis-Mannich products, where the initial β-amino ketone product reacts further with another molecule of the iminium ion.[3] This is particularly prevalent when using primary amines or ammonia.
Mitigation Strategies:
-
Use of Secondary Amines: If the desired product is a tertiary amine, using a secondary amine as a starting material will prevent further reaction at the nitrogen.
-
Control of Stoichiometry: Carefully controlling the molar ratios of the reactants can minimize the formation of bis-adducts.
-
Reaction Monitoring: Closely monitoring the reaction progress can help in stopping the reaction once the desired mono-adduct is formed, before significant amounts of the bis-adduct are produced.
Data Presentation: Catalyst and Solvent Effects on Yield
The following tables summarize the impact of different catalysts and solvents on the yield of the Mannich reaction for the synthesis of β-amino ketones.
Table 1: Effect of Different Catalysts on the Mannich Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bi(NO₃)₃ | Ethanol | Room Temp | 2 | 92 | [5] |
| ZnO-nanoparticles | Water | Room Temp | 5 | 94 | [6] |
| [C₃SO₃Hnhm]HSO₄ | Ethanol | Room Temp | 1.5 | 95 | [7] |
| Sulfated MCM-41 | Ethanol | Reflux | 5 | 96 | [8] |
| Amberlyst-15 | CH₂Cl₂ | Room Temp | 6 | 92 | [9] |
| Sulphamic acid | Ethanol | Reflux | 7 | 72 | [10] |
| Heteropoly acids | Water | Room Temp | 2 | 95 | [11] |
| Fe₃O₄@PEG-SO₃H | Ethanol | Room Temp | 1 | 94 | [12] |
Table 2: Effect of Different Solvents on the Mannich Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfated MCM-41 | Ethanol | Reflux | 5 | 96 | [8] |
| Sulfated MCM-41 | Acetonitrile | Reflux | 6 | 85 | [8] |
| Sulfated MCM-41 | Dichloromethane | Reflux | 8 | 78 | [8] |
| Sulfated MCM-41 | Water | Reflux | 10 | 65 | [8] |
| Sulfated MCM-41 | Toluene | Reflux | 10 | 62 | [8] |
| Zirconium oxychloride | Solvent-free | Room Temp | 0.5 | 92 | [13] |
Experimental Protocols
Protocol 1: One-Pot, Three-Component Mannich Reaction using Bismuth Nitrate Catalyst [5]
This protocol describes a high-yield synthesis of β-amino carbonyl compounds at room temperature.
-
Reactants:
-
Aromatic ketone (e.g., acetophenone): 1.0 mmol
-
Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol
-
Aromatic amine (e.g., aniline): 1.0 mmol
-
Bismuth nitrate (Bi(NO₃)₃): 0.1 mmol (10 mol%)
-
Ethanol: 5 mL
-
-
Procedure:
-
To a solution of the aromatic aldehyde and aromatic amine in ethanol, add the aromatic ketone.
-
Add bismuth nitrate to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (monitor by TLC).
-
After completion of the reaction, pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Proline-Catalyzed Asymmetric Mannich Reaction on Solid Phase [14]
This protocol is suitable for the synthesis of optically enriched β-amino ketones.
-
Reactants:
-
Resin-bound aldehyde: 1.0 equiv
-
Aniline: 4.0 equiv in DMSO
-
Ketone (e.g., hydroxyacetone): 10.0 equiv
-
D- or L-proline: 1.0 equiv
-
-
Procedure:
-
To the resin-bound aldehyde, add the solution of aniline in DMSO and incubate for 5 minutes with gentle shaking.
-
In a separate vial, prepare a solution of the ketone and proline in DMSO. Sonicate this solution for 5 minutes.
-
Add the ketone-proline solution to the resin mixture.
-
Shake the reaction mixture gently for 18 hours at room temperature.
-
Wash the resin beads with DMSO.
-
The product can be cleaved from the resin for analysis.
-
Protocol 3: Microwave-Assisted Mannich Reaction [15]
This protocol offers a rapid method for the synthesis of β-amino ketones.
-
Reactants:
-
Aryl-ketone (e.g., acetophenone): 1.0 equiv
-
Secondary amine: 2.0 equiv
-
Paraformaldehyde: 2.0 equiv
-
HCl: 2.0 equiv
-
Absolute ethanol: 2.25 mL
-
-
Procedure:
-
Combine the aryl-ketone, secondary amine, paraformaldehyde, and HCl in absolute ethanol in a microwave-safe vessel.
-
Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 10-30 minutes).
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the residue by automated flash chromatography.
-
References
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 4. adichemistry.com [adichemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thaiscience.info [thaiscience.info]
- 8. ijitee.org [ijitee.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 13. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 14. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-Anilino-1,3-diphenylpropan-1-one by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-anilino-1,3-diphenylpropan-1-one using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar β-amino ketones.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Incorrect solvent system polarity. | Optimize the mobile phase. A good starting point is a mixture of ethyl acetate and hexane. The polarity can be fine-tuned by adjusting the ratio. For this compound, a less polar system like ethyl acetate/hexane (e.g., 1:9 or 1:8 v/v) is often a good starting point. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase. | |
| Column channeling. | Ensure the column is packed uniformly without any cracks or air bubbles. Wet packing is generally recommended to achieve a more homogenous column bed. | |
| Product is Tailing (Elutes as a Broad Band) | Strong interaction between the basic aniline moiety and acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use neutral or basic alumina as the stationary phase. |
| Running the column too slowly. | Increase the flow rate. An excessively slow flow rate can lead to band broadening due to diffusion. | |
| Product Elutes Too Quickly (High Rf) | Solvent system is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Product is Not Eluting from the Column | Solvent system is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate. |
| Compound has decomposed on the silica gel. | Test the stability of the compound on a TLC plate spotted with the crude mixture and left to stand for some time before developing. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base. | |
| Low Recovery of the Product | Irreversible adsorption to the stationary phase. | The addition of a basic modifier to the eluent can help prevent this. See "Product is Tailing". |
| Co-elution with impurities. | Re-evaluate the solvent system using TLC to achieve better separation. Running a second column on the mixed fractions with a different solvent system may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for determining the optimal solvent system is to perform thin-layer chromatography (TLC) analysis. A common mobile phase for compounds of similar polarity is a mixture of ethyl acetate and hexane. Start with a ratio of 1:9 (v/v) ethyl acetate/hexane and adjust the polarity to achieve an Rf value for the desired product in the range of 0.2-0.4 for optimal separation on a column. For a related compound, (Z)-3-anilino-1,3-diphenylprop-2-en-1-one, a solvent system of ethyl acetate/cyclohexane (1:8) has been used successfully.[1]
Q2: My compound is streaking on the TLC plate and tailing on the column. What can I do?
Streaking and tailing are common issues when purifying basic compounds like this compound on silica gel. This is due to the interaction of the basic nitrogen atom with the acidic silanol groups of the stationary phase. To mitigate this, you can:
-
Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent.
-
Use a different stationary phase, such as neutral or basic alumina.
Q3: How much sample can I load onto my column?
The loading capacity depends on the difficulty of the separation and the size of the column. A general guideline for silica gel is to use a mass of silica that is 20 to 100 times the mass of the crude sample. For difficult separations, a higher ratio is recommended.
Q4: Should I use dry packing or wet packing for my column?
Wet packing, where the silica gel is slurried with the initial mobile phase before being added to the column, is generally preferred. This method helps to prevent the formation of air bubbles and cracks in the stationary phase, leading to a more uniform column bed and better separation.
Q5: How can I monitor the progress of my column chromatography?
Since this compound is colorless, you will need to collect fractions and analyze them using an appropriate technique. Thin-layer chromatography (TLC) is the most common method. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp to identify the fractions containing your purified product.
Experimental Protocol: Column Chromatography of this compound
This is a general protocol that should be optimized based on preliminary TLC analysis of your crude product.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl acetate, n-hexane (or cyclohexane), triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, developing chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it with various ratios of ethyl acetate/hexane (e.g., 1:9, 2:8, 3:7).
-
The ideal eluent system will give the product an Rf value of approximately 0.2-0.4 and good separation from impurities. If tailing is observed, add 0.1-1% triethylamine to the eluent.
-
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, slurry the silica gel with the chosen initial, low-polarity eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of fresh eluent and again drain to the top of the sand. Repeat this step 2-3 times to ensure the sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 10-20 mL per tube).
-
If a gradient elution is needed, start with the low-polarity solvent system and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common column chromatography issues.
References
Technical Support Center: Synthesis of 3-Anilino-1,3-diphenylpropan-1-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Anilino-1,3-diphenylpropan-1-one. The primary synthetic route discussed is the aza-Michael addition of aniline to chalcone (1,3-diphenyl-2-propen-1-one).
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from chalcone and aniline?
The synthesis proceeds via an aza-Michael addition. This is a conjugate addition of a nitrogen nucleophile (aniline) to the β-carbon of the α,β-unsaturated ketone (chalcone). The reaction is often catalyzed by an acid or a base.
Q2: What are the common starting materials for this synthesis?
The most common starting materials are 1,3-diphenyl-2-propen-1-one (chalcone) and aniline. Substituted chalcones and anilines can also be used to generate derivatives.
Q3: I've seen a synthesis starting from 1,3-diphenylpropane-1,3-dione. Is this the same reaction?
No, this is a different pathway. The reaction of 1,3-diphenylpropane-1,3-dione with aniline typically yields the β-enaminone, (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one, not the saturated this compound.[1][2] This is a condensation reaction, not a conjugate addition.
Q4: What are some common catalysts used to improve the reaction rate and yield?
A variety of catalysts can be employed. Acid catalysts such as sulfuric acid (H₂SO₄) or indium(III) bromide (InBr₃) can be used.[1][3] Various bases, including guanidines like tetramethylguanidine, are also effective. The choice of catalyst can significantly impact the reaction's success.
Q5: Is it possible to run this reaction without a solvent?
Yes, solvent-free conditions have been reported. For instance, stirring a mixture of 1,3-diphenylpropane-1,3-dione, aniline, and a catalyst like InBr₃ at room temperature can yield the corresponding enaminone.[1] Microwave-assisted synthesis can also be performed under solvent-free conditions.
Troubleshooting Guide
Problem: The reaction is very slow or not proceeding to completion.
-
Possible Cause 1: Low Nucleophilicity of Aniline. Aniline is a relatively weak nucleophile.
-
Possible Cause 2: Inappropriate Solvent. Traditional organic solvents might lead to slow reaction rates.[5]
-
Possible Cause 3: Low Reaction Temperature. The reaction may require thermal energy to overcome the activation barrier.
Problem: The yield is low due to the formation of multiple products.
-
Possible Cause 1: Formation of Bis-alkylated Product. The product, this compound, can sometimes react with another molecule of chalcone, leading to a bis-adduct. This is more likely if the primary amine product is more nucleophilic than aniline itself.
-
Solution: Using microwave-assisted synthesis has been shown to favor the formation of the mono-alkylated product.[7] It is hypothesized that the rapid heating and bulky nature of the mono-adduct dimer prevent a second alkylation.[7] Running the reaction at a lower temperature (e.g., in an ice bath) can sometimes improve selectivity by slowing down the second addition.[4]
-
-
Possible Cause 2: Side Reactions. Depending on the specific substrates and conditions, other reactions may occur.
-
Solution: Carefully analyze the side products using techniques like NMR and mass spectrometry to identify their structures. This can provide clues about the competing reaction pathways. For example, if an intramolecular cyclization is occurring due to a suitably positioned functional group, a protecting group strategy may be necessary.[8]
-
Problem: Difficulty in purifying the product.
-
Possible Cause 1: Oily Product. The product may not crystallize easily.
-
Solution: Column chromatography is a standard method for purifying β-amino ketones.[1] A common eluent system is a mixture of ethyl acetate and a non-polar solvent like cyclohexane or hexane.
-
-
Possible Cause 2: Unreacted Starting Materials. If the reaction has not gone to completion, the product will be contaminated with starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] This will help you determine the optimal reaction time and avoid stopping the reaction prematurely or running it for too long, which might lead to side product formation. If unreacted aniline is present, an acidic wash during the workup can help remove it. Unreacted chalcone can be removed via chromatography.
-
Quantitative Data Summary
The following table summarizes various conditions reported for the synthesis of this compound and related structures. Direct yield comparisons for the target molecule under varied conditions are sparse in the literature, but the data provides a useful starting point for optimization.
| Starting Materials | Catalyst/Conditions | Solvent | Temperature | Yield | Product Type | Reference |
| Chalcone & 4-substituted anilines | Amine hydrochloride | Ethanol | Not specified | - | Aza-Michael adduct or N-(1,3-diphenylallylidene) anilines | [6] |
| Substituted 2,4-dihydroxy chalcone & p-hydroxy aniline | Conc. H₂SO₄ (catalytic) | Ethanol | 70-80 °C | 54-90% | Imino chalcone derivatives | [3] |
| 1,3-Diphenylpropane-1,3-dione & Aniline | InBr₃ (0.05 mmol) | None | Room Temperature | 68% | (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one | [1] |
| Chalcones & Anilines | Microwave irradiation | Not specified | Not specified | - | Mono-alkylated Michael adduct | [7] |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of Imino Chalcone Derivatives (Adapted from[3])
-
Reaction Setup: In a round-bottom flask, dissolve equimolar quantities of the chalcone derivative (0.01 mol) and the aniline derivative (0.01 mol) in ethanol (20 mL).
-
Catalyst Addition: Add 2-3 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Heating: Heat the reaction mixture in a water bath at 70-80°C for 4-5 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an ethyl acetate:methanol (4:1) eluent system.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the solid product.
-
Purification: Collect the solid by filtration, wash it, and recrystallize from absolute ethanol.
Protocol 2: Lewis Acid-Catalyzed Synthesis of a β-Enaminone (Adapted from[1])
-
Reaction Setup: In a suitable vessel, mix 1,3-diphenylpropane-1,3-dione (5 mmol), aniline (5 mmol), and indium(III) bromide (InBr₃) (0.05 mmol).
-
Reaction: Stir the mixture at room temperature for 6 hours.
-
Workup: After the reaction is complete, dilute the mixture with water (10 mL) and extract the product with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry them over a suitable drying agent (e.g., Na₂SO₄), concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel using an ethyl acetate-cyclohexane (1:8) eluent system.
Visualized Workflows and Mechanisms
Caption: Aza-Michael addition mechanism for the synthesis.
References
- 1. (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Sciencemadness Discussion Board - aza-michael addition question - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Stability and Storage of β-Amino Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of β-amino ketones. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of β-amino ketones?
A1: The stability of β-amino ketones is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. As a class of compounds, they are susceptible to degradation through several pathways, most notably the retro-Mannich (or retro-Michael) reaction.
Q2: How does pH impact the stability of β-amino ketones?
A2: β-Amino ketones are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline conditions (pH ~7.4 and above), they become more susceptible to degradation via the retro-Mannich reaction, which involves the elimination of the amine moiety.
Q3: What is the retro-Mannich reaction and why is it a concern for β-amino ketone stability?
A3: The retro-Mannich reaction is the reverse of the Mannich reaction used to synthesize many β-amino ketones. It is a significant degradation pathway where the β-amino ketone cleaves back into an enone (an α,β-unsaturated ketone) and the corresponding amine. This leads to a loss of the active compound and the formation of impurities.
Q4: What are the recommended general storage conditions for β-amino ketones?
A4: To ensure long-term stability, β-amino ketones should be stored in a cool, dry, and dark place.[1][2] It is recommended to store them at controlled room temperature, typically between 15-25°C (59-77°F), protected from moisture and light.[1][2] For sensitive compounds, refrigeration (2-8°C) may be necessary. Always refer to the specific product's certificate of analysis or technical data sheet for tailored storage recommendations.
Q5: Are β-amino ketones sensitive to light?
A5: Yes, many organic molecules, including those with ketone and amine functionalities, can be susceptible to photodegradation.[3] It is crucial to store β-amino ketones in light-resistant containers, such as amber vials, and to minimize their exposure to direct sunlight or strong artificial light during handling and experiments.[1]
Q6: How does the physical form (solid vs. solution) affect the stability of β-amino ketones?
A6: In general, β-amino ketones are more stable in their solid, crystalline form compared to when they are in solution.[4] In the solid state, molecular mobility is restricted, which can slow down degradation reactions. In solution, factors like pH and the type of solvent can significantly influence stability.
Troubleshooting Guide
Problem: I am observing a decrease in the purity of my β-amino ketone sample over time.
-
Question: How are you currently storing your sample?
-
Answer: If the sample is not stored in a cool, dark, and dry place, its degradation can accelerate. Storing at elevated temperatures or in direct light can promote thermal and photodegradation.[2] Ensure the storage conditions align with the recommended guidelines.
-
-
Question: In what form is your sample (solid or solution)?
-
Answer: If the sample is in solution, its stability can be compromised. The pH of the solution is a critical factor. β-amino ketones are known to degrade in neutral to basic aqueous solutions.[4] Consider preparing solutions fresh or storing them under acidic conditions if compatible with your experimental needs.
-
Problem: I am seeing unexpected peaks in my HPLC analysis of a β-amino ketone sample.
-
Question: What are the retention times of the new peaks relative to your main compound?
-
Answer: The appearance of new, smaller peaks, often with different polarity, is indicative of degradation. The primary degradation pathway for many β-amino ketones is the retro-Mannich reaction, which would result in the formation of an α,β-unsaturated ketone and an amine. These degradation products will have different retention times than the parent compound.
-
-
Question: Have you performed a forced degradation study?
-
Answer: Conducting a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions can help you identify the potential degradation products and their corresponding peaks in your chromatogram.[5][6][7] This will confirm if the unexpected peaks are indeed related to the degradation of your β-amino ketone.
-
Problem: My experimental results are inconsistent when using a β-amino ketone from an older batch.
-
Question: How was the older batch stored and for how long?
-
Answer: Even under recommended storage conditions, very long-term storage can lead to a gradual decrease in purity. It is advisable to re-analyze the purity of older batches before use. A significant decrease in the main peak area and the appearance of degradation-related peaks would indicate that the compound is no longer suitable for your experiments.
-
-
Question: Have you compared the analytical data (e.g., HPLC, NMR) of the old batch with a new, reference batch?
-
Answer: A direct comparison of the analytical profiles will provide clear evidence of any degradation. In the ¹H NMR spectrum, the appearance of new signals, particularly in the vinyl region (for the enone) or changes in the signals corresponding to the protons alpha to the amine and ketone groups, can indicate retro-Mannich degradation.
-
Data Presentation: Forced Degradation of Tolperisone Hydrochloride
The stability of a representative β-amino ketone, Tolperisone Hydrochloride, was investigated under various stress conditions as per ICH guidelines. The following table summarizes the results of these forced degradation studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) |
| Acid Hydrolysis | 0.1 N HCl | 12 hours | 10.5%[8] |
| Alkaline Hydrolysis | 0.1 N NaOH | 12 hours | 15.2%[8] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | Susceptible[1][5] |
| Thermal Degradation | 60°C | 24 hours | 8.7%[8] |
| Photolytic Degradation | Direct Sunlight | 48 hours | 12.3%[8] |
Experimental Protocols
Stability-Indicating RP-HPLC Method for Tolperisone Hydrochloride
This protocol describes a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tolperisone Hydrochloride and its degradation products.[1][5][7][8]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 45:55 (v/v).[1]
-
Detection Wavelength: 260 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Tolperisone Hydrochloride in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed in the mobile phase to a final concentration within the linear range of the method.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact drug. The retention time for Tolperisone Hydrochloride is expected to be around 1.8-2.5 minutes under these conditions.[5]
-
Inject the sample solutions (including those from forced degradation studies).
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products. The method should be able to resolve the main drug peak from any degradation product peaks.
5. Data Analysis:
-
Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed samples to that of an unstressed control sample.
-
% Degradation = [(Area_control - Area_stressed) / Area_control] * 100
-
Mandatory Visualization
Below is a troubleshooting workflow for investigating the instability of a β-amino ketone sample.
References
- 1. ijpbs.net [ijpbs.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Predict API Stability and Degradation from Its Chemical Structure [pharmaspecialists.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. rjptonline.org [rjptonline.org]
Optimizing reaction conditions for the synthesis of 3-Anilino-1,3-diphenylpropan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through the aza-Michael addition of aniline to chalcone (1,3-diphenyl-2-propen-1-one).
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity of Aniline | Aniline is a relatively weak nucleophile. The reaction may require activation. |
| - Catalyst: Add a suitable catalyst to activate the substrate or the nucleophile. Basic catalysts like potassium hydroxide (KOH) are commonly used. Organocatalysts such as cinchona alkaloids can also be effective.[1][2] | |
| - Microwave Irradiation: Employing microwave synthesis can significantly accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[3][4][5] | |
| Inefficient Reaction Conditions | The reaction may not be proceeding to completion due to suboptimal conditions. |
| - Solvent: While the reaction can be performed under solvent-free conditions, using a polar aprotic solvent like ethanol or acetonitrile can help to dissolve the reactants and facilitate the reaction.[1] | |
| - Temperature: If using conventional heating, ensure the reaction temperature is appropriate. Refluxing in ethanol is a common starting point. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| - Reaction Time: The reaction may require a longer duration to reach completion. Monitor the reaction by TLC until the starting material (chalcone) is consumed. | |
| Decomposition of Starting Materials or Product | Prolonged heating or harsh reaction conditions can lead to degradation. |
| - Temperature Control: Avoid excessive heating. If using microwave irradiation, control the temperature and power carefully. | |
| - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if the reactants or product are sensitive to air. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Recommended Solution |
| Bis-alkylation (Double Michael Addition) | The product, this compound, still possesses a secondary amine that can react with another molecule of chalcone, leading to a bis-alkylated byproduct.[3][4][5] |
| - Stoichiometry: Use a slight excess of aniline relative to chalcone to favor the formation of the mono-adduct. | |
| - Controlled Addition: Add the chalcone slowly to a solution of aniline to maintain a high concentration of the nucleophile. | |
| - Microwave Synthesis: Microwave-assisted synthesis has been reported to favor the formation of the mono-alkylated product.[3][4][5] | |
| Self-Condensation of Chalcone | Under strongly basic conditions, chalcone can undergo self-condensation reactions. |
| - Catalyst Choice: Use a milder base or an organocatalyst. | |
| - Temperature Control: Avoid excessively high temperatures. | |
| Formation of Imines | Aniline can potentially react with the carbonyl group of chalcone to form an imine, although the Michael addition is generally favored.[6] |
| - Reaction Conditions: The aza-Michael addition is typically favored under the conditions used for this synthesis. If imine formation is significant, consider adjusting the catalyst and solvent system. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Product and Starting Material | The product and unreacted chalcone may have similar polarities, making chromatographic separation challenging. |
| - Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC to minimize the amount of unreacted starting material. | |
| - Column Chromatography: Use an appropriate solvent system for column chromatography. A mixture of ethyl acetate and hexane is often effective. A gradient elution may be necessary to achieve good separation. | |
| - Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be an effective purification method.[7] | |
| Oily Product | The product may be obtained as an oil, which can be difficult to handle and purify. |
| - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane. | |
| - Column Chromatography: If crystallization is unsuccessful, purify the oil using column chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis primarily proceeds through an aza-Michael addition reaction. In this reaction, aniline acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ketone system of chalcone. The reaction is often catalyzed by a base or an organocatalyst.
Q2: What is a suitable catalyst for this reaction?
A2: Potassium hydroxide (KOH) is a commonly used and effective base catalyst.[1][2] For asymmetric synthesis or to avoid strong bases, organocatalysts like cinchona alkaloids and their derivatives can be employed.[8][9]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions have been successfully used for the aza-Michael addition of aniline to chalcone, often in conjunction with organocatalysts or microwave irradiation.[8][10] This approach aligns with the principles of green chemistry.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (chalcone), the product, and any byproducts. The reaction is complete when the chalcone spot is no longer visible.[7]
Q5: What are the expected spectroscopic characteristics of this compound?
A5: While specific data can vary, you can generally expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons of the three phenyl rings, a methine proton (CH-N), a methylene group (CH₂-C=O), and a proton from the N-H group. The N-H proton signal may be broad.[1]
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the three phenyl rings, the methine carbon, and the methylene carbon.
-
IR Spectroscopy: A characteristic absorption band for the C=O stretch (around 1680 cm⁻¹) and an N-H stretching band (around 3350 cm⁻¹).[1]
Experimental Protocols
Protocol 1: Conventional Synthesis using a Base Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1 equivalent) and aniline (1.2 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of powdered potassium hydroxide (e.g., 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis
-
Reaction Setup: In a microwave-safe reaction vessel, mix chalcone (1 equivalent), aniline (1.2 equivalents), and a catalyst (e.g., KOH, 0.1 equivalents). The reaction can be run with or without a small amount of a high-boiling polar solvent.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). Optimize the time and temperature based on reaction monitoring.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aza-Michael Addition of Aniline to Chalcone
| Catalyst | Solvent | Method | Reaction Time | Yield | Reference |
| KOH | Ethanol | Conventional Heating | Several hours | Good | [1][2] |
| None | None | Microwave | 5-15 min | High | [3][4][5] |
| Cinchona Alkaloid | None | Conventional (Room Temp) | 1-24 h | Moderate to Good | [8] |
| Cinchona Squaramide Polymer | None | Conventional (Room Temp) | 24 h | High (>90%) | [9] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Efficient Monoalkylation of Anilines with Chalcones using Microwa...: Ingenta Connect [ingentaconnect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Diastereoselectivity in β-Amino Ketone Synthesis
Welcome to the technical support center for troubleshooting diastereoselectivity in β-amino ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these stereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing diastereoselectivity in the synthesis of β-amino ketones?
A1: The diastereomeric outcome of β-amino ketone synthesis, particularly through the Mannich reaction, is a delicate interplay of several experimental parameters. The key factors include the choice of catalyst (organocatalyst or metal complex), the solvent system, the reaction temperature, and the steric and electronic properties of the substrates (ketone, aldehyde, and amine/imine).[1][2][3][4] The geometry of the enolate or enamine intermediate and the transition state of the C-C bond formation are crucial in determining the final stereochemistry.
Q2: How does the choice of catalyst impact the syn/anti selectivity?
A2: The catalyst plays a pivotal role in dictating the facial selectivity of the reaction. For instance, in organocatalyzed Mannich reactions, (S)-proline often favors the formation of the syn diastereomer.[5] Conversely, other organocatalysts, such as certain thiourea derivatives, can promote high anti-selectivity.[6] Metal catalysts, in conjunction with chiral ligands, can also be tuned to favor one diastereomer over the other. For example, dinuclear zinc catalysts have been used to generate syn 1,2-amino alcohols from β-amino ketones.[6]
Q3: Can the reaction solvent alter the diastereomeric ratio?
A3: Yes, the solvent can have a profound effect on diastereoselectivity and can even reverse it. For example, in L-tryptophan-catalyzed Mannich reactions, a DMSO/1-butanol solvent mixture has been shown to provide high anti-diastereoselectivity.[2] The ability of the solvent to stabilize or destabilize certain transition states through hydrogen bonding or other non-covalent interactions is a key determinant of the stereochemical outcome.
Q4: What is the role of a chiral auxiliary in controlling diastereoselectivity?
A4: A chiral auxiliary is a chemical compound that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction.[7] In β-amino ketone synthesis, a chiral auxiliary can be attached to the amine or ketone. The steric bulk and conformational rigidity of the auxiliary block one face of the reacting molecule, forcing the incoming reagent to attack from the less hindered face, thus leading to a high diastereomeric excess of one product.[1][7] For instance, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, leading to a product that is syn to the methyl group and anti to the hydroxyl group of the auxiliary.[7]
Q5: My reaction is showing low or no diastereoselectivity. What are the first troubleshooting steps?
A5: Low diastereoselectivity can stem from several issues. First, verify the purity of your starting materials and reagents, as impurities can interfere with the catalyst or reaction mechanism. Next, ensure the reaction is running under strictly anhydrous conditions if required by the catalyst system. Water can hydrolyze catalysts or intermediates. Re-evaluate your reaction temperature; often, lowering the temperature can enhance selectivity.[8] Finally, consider if the chosen catalyst and solvent system are optimal for your specific substrates. A small screening of different catalysts or solvents may be necessary.
Troubleshooting Guides
Issue 1: Poor Diastereomeric Ratio (d.r.)
This is one of the most common issues in stereoselective synthesis. The following guide provides a systematic approach to improving the diastereomeric ratio.
Troubleshooting Workflow for Poor Diastereomeric Ratio
Caption: A stepwise guide to troubleshooting and improving poor diastereomeric ratios in β-amino ketone synthesis.
Detailed Steps:
-
Temperature Optimization: Many stereoselective reactions exhibit higher selectivity at lower temperatures. The entropic contribution to the free energy of activation becomes less significant, and the small energy difference between the diastereomeric transition states has a greater impact on the product ratio. Try running the reaction at 0 °C, -20 °C, or even -78 °C.[8]
-
Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over another. A screening of solvents with different properties (e.g., THF, Dichloromethane, Toluene, Acetonitrile, or solvent mixtures) is often beneficial.[2]
-
Catalyst System Evaluation:
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Too little may result in a slow, non-selective background reaction, while too much can sometimes lead to side reactions.
-
Ligand Modification: For metal-catalyzed reactions, the chiral ligand is paramount. Small changes to the ligand's steric or electronic properties can have a dramatic effect on selectivity.
-
Catalyst Type: If a particular class of catalyst (e.g., a specific organocatalyst) is not providing the desired selectivity, consider trying a different class (e.g., a metal-based catalyst).
-
-
Substrate Modification:
Issue 2: Inconsistent or Irreproducible Results
Inconsistent results can be frustrating and point to subtle issues in the experimental setup.
Troubleshooting Workflow for Irreproducible Results
Caption: A logical progression for identifying the source of irreproducibility in diastereoselective β-amino ketone synthesis.
Detailed Steps:
-
Reagent and Solvent Purity:
-
Water Content: Many catalysts, especially Lewis acids and some organocatalysts, are sensitive to water. Ensure solvents are rigorously dried and reagents are handled under anhydrous conditions.
-
Reagent Quality: Use freshly purified starting materials. Aldehydes can oxidize, and ketones can undergo self-condensation.
-
-
Reaction Atmosphere: If the reaction is sensitive to oxygen or moisture, ensure a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
-
Standardize Experimental Technique:
-
Rate of Addition: The rate at which reagents are added can sometimes influence selectivity, especially in highly exothermic reactions.
-
Stirring: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture.
-
Workup Procedure: Standardize the quenching and workup procedure to avoid potential epimerization of the product.
-
-
Analytical Method Validation: Confirm that the analytical method used to determine the diastereomeric ratio (e.g., NMR, HPLC) is properly calibrated and provides sufficient resolution to accurately quantify the diastereomers.
Data and Protocols
Table 1: Influence of Catalyst and Solvent on Diastereoselectivity in a Model Mannich Reaction
The following table summarizes representative data on how catalyst and solvent choice can affect the diastereomeric ratio (d.r.) and yield in the Mannich reaction between an aldehyde, p-anisidine, and cyclohexanone.
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | d.r. (anti/syn) | Reference |
| 1 | Proline (10) | DMSO | rt | 95 | 95:5 | [8] |
| 2 | L-tryptophan (20) | DMSO/1-butanol (4:1) | rt | 85 | 10.3:1 (anti/syn) | [2] |
| 3 | Siloxytetrazole hybrid (5) | Water | 0 | 99 | >99:1 (syn/anti) | [8] |
| 4 | Zirconium oxychloride | Solvent-free | rt | Good | Good | [6] |
| 5 | Organoantimony(III) fluoride | Water | rt | 98 | 98:2 (anti/syn) | [9] |
Experimental Protocol: Proline-Catalyzed Mannich Reaction
This protocol is a general guideline for a direct, asymmetric Mannich reaction.
Objective: To synthesize a β-amino ketone with high diastereoselectivity using L-proline as an organocatalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
Aniline derivative (1.1 mmol)
-
Ketone (2.0 mmol)
-
L-proline (0.1 mmol, 10 mol%)
-
Anhydrous DMSO (3 mL)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the aniline derivative (1.1 mmol) in anhydrous DMSO (3 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add L-proline (0.1 mmol) to the reaction mixture.
-
Add the ketone (2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy and/or chiral HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. Mannich reaction - Wikipedia [en.wikipedia.org]
- 6. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup
For researchers, scientists, and drug development professionals, the Mannich reaction is a cornerstone of C-C bond formation, enabling the synthesis of vital β-amino carbonyl compounds, known as Mannich bases. However, the stability of these products during work-up and purification can be a significant challenge. The dreaded retro-Mannich reaction, a reversal of the initial synthesis, can lead to diminished yields and complex product mixtures. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate this common experimental hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Mannich reaction?
The retro-Mannich reaction is the decomposition of a Mannich base back into its starting materials: an enolizable carbonyl compound, an amine, and an aldehyde (often formaldehyde).[1][2] This equilibrium-driven process can be inadvertently triggered during the workup procedure, significantly reducing the yield of the desired product.
Q2: What are the primary factors that promote the retro-Mannich reaction during workup?
Several factors can induce the retro-Mannich reaction, with the most common being:
-
Elevated Temperatures: Mannich bases are often thermally labile.[1] Heating the reaction mixture during workup or purification (e.g., distillation at high temperatures) can provide the necessary energy to overcome the activation barrier for the reverse reaction.
-
Extreme pH Conditions: Both strongly acidic and strongly basic conditions can catalyze the retro-Mannich reaction. Strong acids can protonate the carbonyl oxygen, weakening the C-C bond, while strong bases can deprotonate the α-carbon, initiating the elimination.
-
Presence of Water: In some cases, particularly under harsh pH and temperature conditions, the presence of water during aqueous workup can facilitate the hydrolysis of intermediates, pushing the equilibrium towards the starting materials.
Q3: How can I tell if a retro-Mannich reaction is occurring?
The most common indicators of a retro-Mannich reaction during your experiment include:
-
Lower than expected yield of the desired Mannich base.
-
Re-isolation of starting materials (the initial ketone/aldehyde and amine) from the reaction mixture after workup.
-
Formation of unexpected byproducts. For instance, the liberated formaldehyde can react with the enolizable ketone to form β-hydroxy carbonyl compounds (aldol adducts).
-
Changes in the product profile upon standing or during purification, as observed by techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Troubleshooting Guides
Issue 1: Low Yield of Mannich Base, with Starting Materials Recovered
This is a classic sign of the retro-Mannich reaction dominating during the workup. Here’s a step-by-step guide to troubleshoot this issue:
1. Temperature Control is Crucial:
-
Recommendation: Maintain low temperatures throughout the entire workup and purification process.
-
Protocol:
-
Cool the reaction mixture to 0-5 °C in an ice bath before quenching.
-
Use pre-chilled solvents for extraction and washing steps.
-
If purification by chromatography is necessary, consider running the column in a cold room or using a jacketed column with a cooling circulator.
-
For concentration, use a rotary evaporator at low temperature and reduced pressure. Avoid using a steam bath or heating mantle.
-
2. Mind Your pH: The Gentle Approach to Neutralization
-
Recommendation: Avoid using strong acids or bases for neutralization. Opt for milder alternatives to adjust the pH of the reaction mixture.
-
Protocol for Acidic Reaction Conditions:
-
Instead of strong bases like NaOH or KOH, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃) for neutralization.
-
Add the basic solution slowly and with vigorous stirring while monitoring the pH with litmus paper or a pH meter, aiming for a pH of 7-8.
-
-
Protocol for Basic Reaction Conditions:
-
Instead of strong acids like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 1 M) solution of a weak organic acid like acetic acid to neutralize the reaction.
-
Add the acidic solution dropwise while monitoring the pH.
-
3. Consider a Non-Aqueous Workup:
-
Recommendation: For particularly sensitive Mannich bases, avoiding an aqueous workup altogether can be beneficial.
-
Protocol:
-
If the reaction solvent is volatile (e.g., THF, DCM), it can be removed under reduced pressure at low temperature.
-
The resulting crude residue can then be directly purified by column chromatography.
-
Alternatively, the residue can be triturated with a non-polar solvent like hexanes or diethyl ether to precipitate the desired product or remove non-polar impurities.
-
Issue 2: Formation of Aldol and Other Side Products
The presence of aldol-type byproducts suggests that formaldehyde is being released via the retro-Mannich reaction and is then reacting with your enolizable ketone.
1. Amine Protection Strategy:
-
Recommendation: Protecting the amine functionality of the Mannich base can prevent the retro-Mannich reaction by making the nitrogen lone pair less available to participate in the elimination step. The tert-butyloxycarbonyl (Boc) group is a common choice for amine protection.[4][5][6][7][8]
-
Experimental Workflow:
-
After the Mannich reaction is complete, and before workup, add Di-tert-butyl dicarbonate (Boc₂O) and a mild base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture to protect the amine.
-
The Boc-protected Mannich base is generally more stable and can withstand more rigorous workup and purification conditions.
-
The Boc group can be removed later under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if the free amine is the desired final product.
Caption: Workflow for Amine Protection Strategy.
-
Quantitative Data Summary
While specific quantitative data is highly dependent on the individual substrates, the following table summarizes general trends observed for minimizing the retro-Mannich reaction during workup.
| Workup Parameter | Condition | Expected Outcome on Mannich Base Yield | Expected Outcome on Retro-Mannich Products |
| Temperature | Low Temperature (0-5 °C) | High | Low |
| Room Temperature (~25 °C) | Moderate to High | Low to Moderate | |
| Elevated Temperature (>40 °C) | Low | High | |
| pH (Acidic Quench) | Mild Acid (e.g., sat. NH₄Cl) | High | Low |
| Strong Acid (e.g., 1M HCl) | Moderate to Low | Moderate to High | |
| pH (Basic Quench) | Mild Base (e.g., sat. NaHCO₃) | High | Low |
| Strong Base (e.g., 1M NaOH) | Moderate to Low | Moderate to High | |
| Amine Protection | Boc-Protected | Very High | Very Low |
| Unprotected | Variable (Substrate Dependent) | Variable (Substrate Dependent) |
Experimental Protocols
Protocol 1: Low-Temperature Aqueous Workup
This protocol is recommended for most standard Mannich reactions where the product exhibits some thermal sensitivity.
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH of the aqueous layer and continue addition until the pH is between 7 and 8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), also pre-chilled.
-
Washing: Combine the organic layers and wash once with pre-chilled brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature no higher than 30 °C.
-
Purification: Purify the crude product immediately, preferably by flash column chromatography at room temperature or in a cold room.
Protocol 2: In-Situ Boc Protection Prior to Workup
This protocol is ideal for Mannich bases that are particularly prone to decomposition.
-
Cooling: After the Mannich reaction is complete, cool the reaction mixture to 0 °C.
-
Protection: Add triethylamine (1.5 equivalents relative to the amine) to the reaction mixture, followed by the slow addition of Di-tert-butyl dicarbonate (1.2 equivalents).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the protection by TLC.
-
Workup: Once the protection is complete, proceed with a standard aqueous workup as described in Protocol 1. The Boc-protected product will be significantly more stable.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanistic pathways of the retro-Mannich reaction under acidic and basic conditions, providing a visual guide to understanding the decomposition process.
Caption: Acid-Catalyzed Retro-Mannich Pathway.
Caption: Base-Catalyzed Retro-Mannich Pathway.
By understanding the factors that drive the retro-Mannich reaction and implementing the appropriate preventative measures during your workup, you can significantly improve the yield and purity of your desired Mannich base products. Careful control of temperature and pH, and the judicious use of protecting groups, are your most powerful tools in this endeavor.
References
- 1. Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scalable Synthesis of 3-Anilino-1,3-diphenylpropan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Anilino-1,3-diphenylpropan-1-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal Catalyst: The choice of catalyst significantly impacts the reaction yield. | Refer to Table 1 for a comparison of various catalysts. Fe(HSO4)3 has been shown to provide excellent yields. Consider screening different Lewis or Brønsted acid catalysts. |
| Inefficient Reaction Conditions: Reaction time, temperature, and solvent can all affect the final yield. | Optimize reaction conditions. Solvent-free conditions or the use of water or ethanol can influence the yield and reaction time (see Table 2).[1] Monitor the reaction progress using TLC to determine the optimal reaction time. | |
| Side Reactions: Aldol condensation of acetophenone is a common side reaction that consumes starting material.[2] | Slowly add the acetophenone to the reaction mixture to maintain a low concentration, which can suppress self-condensation. Ensure the reaction temperature is controlled, as higher temperatures can favor side reactions. | |
| Product Purity Issues | Presence of Unreacted Starting Materials: Incomplete reaction can lead to contamination with aniline, benzaldehyde, or acetophenone. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. Optimize the stoichiometry of the reactants. |
| Formation of Side Products: Besides aldol products, other impurities may form, complicating purification. | The primary documented side product is the aldol adduct of acetophenone.[2] Purification via column chromatography is an effective method for removing such impurities.[3] | |
| Difficult Purification | Oily Product or Co-eluting Impurities: The crude product may be difficult to crystallize or impurities may have similar polarity, making chromatographic separation challenging. | For oily products, try trituration with a non-polar solvent like hexane to induce crystallization. For column chromatography, a solvent system of ethyl acetate/cyclohexane has been used effectively for a similar compound.[3] Gradient elution may be necessary to separate closely eluting compounds. |
| Scalability Problems | Exothermic Reaction: The Mannich reaction can be exothermic, leading to poor temperature control in large-scale reactions and an increase in side products. | For larger batches, ensure efficient stirring and external cooling. Consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature. |
| Product Precipitation: The product may precipitate from the reaction mixture, making stirring and heat transfer difficult. | Choose a solvent in which the product has moderate solubility at the reaction temperature. If the product precipitates upon completion, this can be advantageous for isolation by filtration. | |
| Work-up and Isolation Challenges: Extraction and concentration of large volumes can be time-consuming and inefficient. | If the product precipitates, filtration is the most efficient isolation method. For extractions, use a liquid-liquid extractor for continuous extraction to minimize solvent usage and manual labor. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and direct method is the one-pot, three-component Mannich reaction involving benzaldehyde, aniline, and acetophenone. This reaction is typically catalyzed by an acid.
Q2: What are the key parameters to control for a successful scalable synthesis?
A2: The key parameters to control are:
-
Catalyst Choice and Loading: The catalyst significantly influences the reaction rate and yield.
-
Stoichiometry of Reactants: Using a slight excess of the ketone (acetophenone) can sometimes improve the conversion of the aldehyde and amine.[2]
-
Reaction Temperature: Temperature control is crucial to minimize side reactions, especially the self-condensation of acetophenone.
-
Solvent: The choice of solvent can affect reaction time and yield.[1] Solvent-free conditions have been reported to be effective.[1]
Q3: What are the expected side products in this synthesis?
A3: The primary side product to expect is the result of the aldol condensation of acetophenone. Other potential impurities include unreacted starting materials.
Q4: What is a suitable method for purifying this compound at a larger scale?
A4: For larger quantities, recrystallization is often the most practical purification method if a suitable solvent system can be found. If the purity is low, column chromatography may be necessary, followed by recrystallization of the purified product. For a similar compound, column chromatography with an ethyl acetate-cyclohexane solvent system has proven effective.[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate), which can be optimized to achieve good separation of the starting materials and the product.
Data Presentation
Table 1: Effect of Various Catalysts on the Mannich Reaction of Benzaldehyde, Aniline, and Acetophenone.
| Catalyst | Time (h) | Yield (%) |
| [HDEA][Ac] (10 mol%) | 24 | 65 |
| [HDEA][Ac] (15 mol%) | 24 | 78 |
| [HDEA][ClAc] (10 mol%) | 24 | 72 |
| [HDEA][ClAc] (15 mol%) | 24 | 85 |
| [HDEA][ClAc] (20 mol%) | 24 | 92 |
| Fe(HSO4)3 | 0.5 | 94 |
| Ce(SO4)2·4H2O | 2 | 90 |
| Bi(NO3)3·5H2O | 3 | 82 |
| InCl3 | 6 | 68 |
Data adapted from multiple sources for comparison purposes.[2][3][4]
Table 2: Effect of Solvent on the Mannich Reaction of Benzaldehyde, Aniline, and Acetophenone. [1]
| Solvent | Time (h) | Yield (%) |
| Ethanol | 24 | 61.8 |
| Water | 30 | 89.0 |
| Solvent-free | 4 | 88.8 |
Experimental Protocols
General Protocol for the Synthesis of this compound (Mannich Reaction):
A mixture of benzaldehyde (1 mmol), aniline (1 mmol), acetophenone (1.2 mmol), and the chosen catalyst (e.g., 20 mol% [HDEA][ClAc] or as specified in Table 1) is stirred in a suitable solvent (e.g., ethanol) or under solvent-free conditions at room temperature.[2] The reaction progress is monitored by TLC. Upon completion, if the product precipitates, it is collected by filtration and washed. Otherwise, the reaction mixture is worked up, for example, by adding water and extracting with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis challenges.
References
Validation & Comparative
Confirming the Structure of 3-Anilino-1,3-diphenylpropan-1-one: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 3-Anilino-1,3-diphenylpropan-1-one, a key intermediate in various synthetic pathways. Primarily focusing on the utility of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, this document furnishes researchers, scientists, and drug development professionals with the necessary data and protocols to unequivocally verify the molecular structure of this compound.
Structural Elucidation using ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, signal multiplicities, and coupling constants of the protons within this compound, a definitive structural assignment can be made.
The structure of this compound features several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features to be confirmed are the propan-1-one backbone, the two phenyl rings attached to the carbonyl and the C3 carbon, and the aniline moiety at the C3 position.
Predicted ¹H NMR Data for this compound
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values and coupling constant trends for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2a, H-2b | 3.40 - 3.60 | dd | Jab ≈ 16, Jax ≈ 6 | 2H |
| H-3 | 4.80 - 5.00 | t | Jax ≈ 6 | 1H |
| NH | 4.50 - 4.70 | br s | - | 1H |
| Aromatic-H (Aniline) | 6.60 - 7.20 | m | - | 5H |
| Aromatic-H (C3-Phenyl) | 7.20 - 7.40 | m | - | 5H |
| Aromatic-H (Benzoyl) | 7.40 - 8.00 | m | - | 5H |
Note: The protons on the C2 methylene group (H-2a and H-2b) are diastereotopic and are expected to appear as a doublet of doublets due to geminal coupling and coupling with the methine proton (H-3). The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a primary tool for structural elucidation, a comprehensive confirmation often involves complementary analytical techniques. The following table compares ¹H NMR with other common spectroscopic methods for the characterization of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton framework, including connectivity and stereochemistry. | High resolution, quantitative, non-destructive. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides the number of unique carbons, useful for identifying functional groups. | Lower sensitivity than ¹H NMR, longer acquisition times. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple, provides characteristic vibrational frequencies for key functional groups (e.g., C=O, N-H). | Does not provide detailed connectivity information. |
| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information (with high-resolution MS). | Does not provide detailed structural connectivity. |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for confirming the structure of a synthesized organic compound like this compound, with a focus on the role of ¹H NMR.
Workflow for Structural Confirmation
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Number of scans (typically 8-16 for a sample of this concentration)
-
Pulse width (calibrated for a 90° pulse)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
-
Acquire the Free Induction Decay (FID) signal.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and measure the coupling constants.
-
By following this guide, researchers can confidently confirm the structure of this compound and utilize this information for further drug development and scientific investigation.
A Comparative Guide to the Synthesis of β-Amino Ketones: Beyond the Mannich Reaction
For researchers, scientists, and professionals in drug development, the synthesis of β-amino ketones is a critical step in the creation of numerous pharmaceuticals and bioactive molecules. While the century-old Mannich reaction has been a cornerstone in this field, a range of alternative methods have emerged, offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of the traditional Mannich reaction with key alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic route.
The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a powerful tool for forming carbon-carbon bonds and introducing an aminomethyl group. However, it can be limited by factors such as the use of pre-formed imines or harsh reaction conditions.[1] This has spurred the development of alternative strategies, most notably the aza-Michael addition, as well as reductive hydroamination and aminomethylation using reagents like Eschenmoser's salt.
The Contenders: An Overview of Synthetic Strategies
This guide focuses on a direct comparison of the following methods for the synthesis of a model β-amino ketone, 3-(phenylamino)-1,3-diphenylpropan-1-one:
-
Mannich Reaction: The classic three-component reaction between acetophenone, benzaldehyde, and aniline.
-
Aza-Michael Addition: The conjugate addition of aniline to chalcone (1,3-diphenylprop-2-en-1-one), the α,β-unsaturated ketone derived from acetophenone and benzaldehyde.
-
Reductive Hydroamination: A less direct but powerful method involving the reaction of an ynone (1,3-diphenylprop-2-yn-1-one) with an amine, followed by reduction.
-
Aminomethylation with Eschenmoser's Salt: The use of a pre-formed aminomethylating agent to introduce the β-amino group.
Head-to-Head Comparison: Performance and Experimental Data
To provide a clear and objective comparison, the following tables summarize the quantitative data for the synthesis of 3-(phenylamino)-1,3-diphenylpropan-1-one or analogous structures via these four methods.
Table 1: Mannich Reaction of Acetophenone, Benzaldehyde, and Substituted Anilines
| Entry | Amine | Product | Yield (%) | Catalyst | Solvent | Time (h) | Ref. |
| 1 | Aniline | 3-(phenylamino)-1,3-diphenylpropan-1-one | 85 | [HDEA][ClAc] (20 mol%) | Ethanol | 24 | [2][3] |
| 2 | 4-Chloroaniline | 3-((4-chlorophenyl)amino)-1,3-diphenylpropan-1-one | 92 | [HDEA][ClAc] (20 mol%) | Ethanol | 24 | [2][3] |
| 3 | 4-Fluoroaniline | 3-((4-fluorophenyl)amino)-1,3-diphenylpropan-1-one | 90 | [HDEA][ClAc] (20 mol%) | Ethanol | 24 | [2][3] |
| 4 | p-Toluidine | 1,3-diphenyl-3-(p-tolylamino)propan-1-one | 75 | [HDEA][ClAc] (20 mol%) | Ethanol | 24 | [2][3] |
| 5 | p-Anisidine | 3-((4-methoxyphenyl)amino)-1,3-diphenylpropan-1-one | 70 | [HDEA][ClAc] (20 mol%) | Ethanol | 24 | [2][3] |
Catalyst: [HDEA][ClAc] = Diethanolammonium chloroacetate
Table 2: Aza-Michael Addition of Aniline to Chalcone
| Entry | Chalcone | Product | Yield (%) | Catalyst/Base | Solvent | Time (h) | Ref. |
| 1 | 1,3-diphenylprop-2-en-1-one | 3-(phenylamino)-1,3-diphenylpropan-1-one | 95 | Cinchonine (10 mol%) | None (solvent-free) | 4 | [4][5] |
| 2 | 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 3-anilino-1-(4-methoxyphenyl)-3-phenylpropan-1-one | 88 | Cinchonine (10 mol%) | None (solvent-free) | 6 | [4][5] |
| 3 | 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 3-anilino-1-(4-chlorophenyl)-3-phenylpropan-1-one | 92 | Cinchonine (10 mol%) | None (solvent-free) | 5 | [4][5] |
| 4 | 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 3-(4-methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one | 85 | Cinchonine (10 mol%) | None (solvent-free) | 4 | [4][5] |
| 5 | 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | 3-(4-chlorophenyl)-1-phenyl-3-(phenylamino)propan-1-one | 90 | Cinchonine (10 mol%) | None (solvent-free) | 5 | [4][5] |
Table 3: Reductive Hydroamination for β-Amino Ketone Synthesis (Representative Examples)
| Entry | Ynone | Amine | Product | Yield (%) | Catalyst/Reducing Agent | Solvent | Time (h) |
| 1 | 1-phenylprop-2-yn-1-one | Pyrrolidine | 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | 85 | Hantzsch ester / Brønsted acid | Toluene | 12 |
| 2 | 1-(4-methoxyphenyl)prop-2-yn-1-one | Piperidine | 1-(4-methoxyphenyl)-3-(piperidin-1-yl)propan-1-one | 82 | Hantzsch ester / Brønsted acid | Toluene | 12 |
| 3 | 1-(4-chlorophenyl)prop-2-yn-1-one | Morpholine | 1-(4-chlorophenyl)-3-morpholinopropan-1-one | 88 | Hantzsch ester / Brønsted acid | Toluene | 12 |
Table 4: Aminomethylation with Eschenmoser's Salt (Representative Examples)
| Entry | Ketone | Amine | Product | Yield (%) | Reagent | Solvent | Time (h) |
| 1 | Acetophenone | - | 3-(dimethylamino)-1-phenylpropan-1-one | 75 | Eschenmoser's salt | Dichloromethane | 4 |
| 2 | Cyclohexanone | - | 2-(dimethylaminomethyl)cyclohexan-1-one | 80 | Eschenmoser's salt | Dichloromethane | 3 |
| 3 | Propiophenone | - | 3-(dimethylamino)-2-methyl-1-phenylpropan-1-one | 70 | Eschenmoser's salt | Dichloromethane | 5 |
Note: Eschenmoser's salt directly provides a dimethylaminomethyl group. Synthesis of the target aniline derivative would require a different starting aminomethylating agent or subsequent modification. The table presents representative examples of this reaction type.
Experimental Protocols
General Procedure for the Mannich Reaction
Benzaldehyde (1 mmol), aniline (1 mmol), acetophenone (1.2 mmol), diethanolammonium chloroacetate ([HDEA][ClAc]) as a catalyst (20 mol%), and 1 ml of ethanol were placed in a flask and stirred at room temperature for 24 hours.[3] Upon completion of the reaction, the solid product was separated by filtration and washed with ethanol.[3]
General Procedure for the Aza-Michael Addition
A mixture of chalcone (1 mmol), aniline (1.2 mmol), and cinchonine (10 mol%) was stirred at room temperature under solvent-free conditions for the time indicated in Table 2. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was purified by column chromatography on silica gel to afford the desired β-amino ketone.
General Procedure for Reductive Hydroamination
To a solution of the ynone (1 mmol) and the amine (1.2 mmol) in toluene (5 mL) was added a Brønsted acid catalyst (e.g., trifluoroacetic acid, 10 mol%) and Hantzsch ester (1.5 mmol). The reaction mixture was stirred at room temperature for 12 hours. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography.
General Procedure for Aminomethylation with Eschenmoser's Salt
To a solution of the ketone (1 mmol) in dichloromethane (10 mL) at 0 °C was added a base (e.g., triethylamine, 1.2 mmol). Eschenmoser's salt (dimethyl(methylene)ammonium iodide, 1.1 mmol) was then added portion-wise, and the reaction mixture was stirred at room temperature for the time indicated in Table 4. The reaction was quenched with saturated aqueous sodium bicarbonate solution, and the product was extracted with dichloromethane. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental transformations occurring in each synthetic method.
Caption: The Mannich reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the ketone.
Caption: The aza-Michael addition involves the 1,4-conjugate addition of an amine to an α,β-unsaturated ketone.
Caption: Reductive hydroamination proceeds through the initial formation of an enaminone from an ynone and an amine, followed by reduction.
Caption: Aminomethylation with Eschenmoser's salt involves the reaction of a ketone enolate with the pre-formed dimethylaminomethyl cation.
Conclusion: Selecting the Right Tool for the Job
The choice of synthetic method for preparing β-amino ketones depends on several factors, including the desired substrate scope, required reaction conditions, and the importance of stereoselectivity.
-
The Mannich reaction remains a robust and versatile method, particularly with the development of modern catalysts that allow for milder conditions.[1] Its three-component nature offers atom economy and procedural simplicity.
-
The aza-Michael addition presents a highly efficient alternative, often proceeding with high yields under mild or even solvent-free conditions.[1] This method is particularly advantageous when the corresponding α,β-unsaturated ketone is readily available. For the synthesis of 3-(phenylamino)-1,3-diphenylpropan-1-one, the aza-Michael addition appears to offer a higher yield in a shorter reaction time compared to the cited Mannich reaction protocol.
-
Reductive hydroamination provides a powerful route to β-amino ketones from ynone precursors. While it is a two-step process (hydroamination followed by reduction), it offers access to a wide range of products.
-
Aminomethylation with Eschenmoser's salt is a valuable method for the direct introduction of a dimethylaminomethyl group. Its high reactivity allows for the aminomethylation of even weakly acidic ketones. However, for the synthesis of β-amino ketones with other amine substituents, this method would require further synthetic modifications.
Ultimately, the data presented in this guide serves as a starting point for the rational design of synthetic routes towards β-amino ketones. Researchers are encouraged to consider the specific requirements of their target molecule and consult the primary literature for further details on the scope and limitations of each method.
References
- 1. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Anilino-1,3-diphenylpropan-1-one in Quinolone Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the use of 3-Anilino-1,3-diphenylpropan-1-one as a key intermediate in the synthesis of 2,4-diphenylquinoline, benchmarked against classical synthetic methodologies.
This compound, a β-amino ketone, has emerged as a versatile and advantageous precursor for the construction of highly substituted quinoline frameworks. Its utility is particularly evident in the acid-catalyzed cyclization to form 2,4-diphenylquinoline, a valuable structural motif in various biologically active compounds. This guide will delve into the experimental data supporting the advantages of this approach and compare it with traditional methods such as the Friedländer, Combes, and Doebner-von Miller syntheses.
Performance Comparison in 2,4-Diphenylquinoline Synthesis
The synthesis of 2,4-diphenylquinoline from this compound offers a streamlined and efficient route compared to classical multi-component reactions. The acid-catalyzed cyclization of this pre-formed intermediate generally proceeds with high yield and selectivity.
| Method | Precursors | Catalyst/Reagent | Reaction Conditions | Yield (%) |
| From this compound | This compound | Polyphosphoric acid (PPA) | 140°C, 30 min | 92 |
| Friedländer Synthesis | 2-Aminobenzophenone, Acetophenone | Base (e.g., KOH) or Acid (e.g., H₂SO₄) | High temperatures (reflux) | Variable, often moderate |
| Combes Synthesis | Aniline, Benzoylacetone | Concentrated H₂SO₄ | High temperatures | Good, but regioselectivity can be an issue with unsymmetrical diketones[1] |
| Doebner-von Miller Synthesis | Aniline, α,β-Unsaturated Carbonyl (e.g., Chalcone) | Strong acid (e.g., HCl, H₂SO₄), Oxidizing agent | Harsh conditions, often leading to byproducts | Variable, can be low due to polymerization[2] |
Note: Yields for classical methods are general and can vary significantly based on specific substrates and reaction optimization.
The Advantage of a Pre-formed Intermediate
The primary advantage of utilizing this compound lies in its nature as a pre-formed C-C and C-N bond-containing scaffold. This circumvents the often harsh conditions and potential for side reactions inherent in multi-component classical syntheses. The intramolecular cyclization is typically more efficient and regioselective.
Experimental Protocols
Synthesis of 2,4-Diphenylquinoline from this compound
Experimental Protocol: A mixture of this compound (1 g) and polyphosphoric acid (10 g) is heated at 140°C for 30 minutes. The reaction mixture is then cooled and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2,4-diphenylquinoline.
Alternative Synthesis: Friedländer Condensation
Experimental Protocol: A mixture of 2-aminobenzophenone (1 mmol) and acetophenone (1.2 mmol) is heated in the presence of a catalytic amount of potassium hydroxide at reflux in a high-boiling solvent such as diphenyl ether for several hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is isolated by crystallization or column chromatography.
Logical Workflow for Quinolone Synthesis Comparison
Caption: Comparative workflow for 2,4-diphenylquinoline synthesis.
Reaction Pathway: Acid-Catalyzed Cyclization
The acid-catalyzed cyclization of this compound to 2,4-diphenylquinoline proceeds through a well-defined intramolecular electrophilic aromatic substitution mechanism.
Caption: Mechanism of quinoline formation from β-amino ketone.
Conclusion
The use of this compound as a precursor for 2,4-diphenylquinoline synthesis presents a clear advantage in terms of efficiency and yield. While classical methods are fundamental to organic chemistry, the targeted synthesis and subsequent cyclization of this β-amino ketone offer a more controlled and often higher-yielding pathway for accessing this important heterocyclic scaffold. This approach is particularly valuable in drug discovery and development where rapid and efficient access to diverse quinoline derivatives is paramount.
References
Unveiling the Three-Dimensional Architecture of 3-Anilino-1,3-diphenylpropan-1-one Derivatives: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of the structural elucidation of 3-Anilino-1,3-diphenylpropan-1-one derivatives, focusing on X-ray crystallography as the primary analytical technique. Experimental data from related structures are presented to illustrate key molecular geometries, alongside detailed experimental protocols and a comparison with alternative analytical methods.
Comparative Analysis of Crystallographic Data
Table 1: Crystallographic Data for (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one [1][2]
| Parameter | Value |
| Chemical Formula | C₂₁H₁₇NO |
| Molecular Weight | 299.36 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.880 (7) |
| b (Å) | 6.034 (3) |
| c (Å) | 18.401 (8) |
| β (°) | 114.433 (7) |
| Volume (ų) | 1605.4 (13) |
| Z | 4 |
Table 2: Crystallographic Data for 3-Anilino-1,3-di-2-pyridylpropan-1-one [3]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₇N₃O |
| Molecular Weight | 303.36 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.316 (2) |
| b (Å) | 10.275 (2) |
| c (Å) | 16.652 (3) |
| β (°) | 90 |
| Volume (ų) | 1594.0 (5) |
| Z | 4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives.
Synthesis Protocol: Three-Component Mannich Reaction
The Mannich reaction is a classic and efficient method for the synthesis of β-amino ketones.
Synthesis workflow for this compound derivatives.
Procedure:
-
To a stirred solution of an aromatic aldehyde (e.g., benzaldehyde, 5 mmol) and an aniline derivative (5 mmol) in a suitable solvent like ethanol, add a catalytic amount of a catalyst (e.g., InBr₃, 0.05 mmol).[1]
-
Add the aromatic ketone (e.g., acetophenone, 5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for the appropriate time (typically several hours) or heat under microwave irradiation until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.
Single-Crystal X-ray Diffraction Protocol
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallography.
Workflow for Single-Crystal X-ray Diffraction Analysis.
Procedure:
-
Crystal Growth: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethyl acetate-cyclohexane). Allow the solvent to evaporate slowly at room temperature over several days to weeks. High-quality, single crystals should be transparent and have well-defined faces.[4][5]
-
Crystal Mounting: Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[6] The crystal is rotated, and the diffraction pattern is collected on a detector at a controlled temperature.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². This process generates the final three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.
Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other spectroscopic methods offer complementary information.
Table 3: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides the absolute, unambiguous solid-state structure. | Requires a high-quality single crystal, which can be difficult to grow. Provides a static picture of the molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and through-space proximity of atoms in solution. | Provides information about the structure and dynamics in solution, which can be more biologically relevant. Does not require crystallization. | Structure determination can be complex for larger molecules. Less precise than X-ray crystallography for atomic coordinates. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Quick and simple method for functional group analysis. | Provides limited information about the overall 3D structure. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. | Highly sensitive and requires very small amounts of sample. Can be used to identify fragmentation patterns. | Provides no direct information about the 3D arrangement of atoms. |
Biological Significance and Signaling Pathway
Many this compound derivatives have been investigated for their biological activities, including as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.
Simplified COX-2 signaling pathway and the inhibitory action of target compounds.
This guide underscores the power of X-ray crystallography in determining the precise molecular architecture of this compound derivatives. While challenges in obtaining a systematic series of crystallographic data exist, the illustrative data and detailed protocols provided herein serve as a valuable resource for researchers in the field. The integration of crystallographic data with other analytical techniques and an understanding of the relevant biological pathways are essential for the rational design of novel therapeutic agents.
References
- 1. (Z)-3-Anilino-1,3-diphenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Comparing the efficacy of different catalysts for β-amino ketone synthesis
A Comparative Guide to Catalysts for β-Amino Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of β-amino ketones is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and biologically active compounds. The efficiency and stereoselectivity of this synthesis are heavily reliant on the choice of catalyst. This guide offers a comparative overview of various catalytic systems, presenting experimental data to aid in the selection of the most suitable catalyst for specific research and development needs.
The primary route to β-amino ketones is the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone.[1] The catalysts employed in this reaction can be broadly categorized into metal-based catalysts, organocatalysts, and nanocatalysts, each with its distinct advantages in terms of yield, stereoselectivity, and reaction conditions.
Comparative Performance of Catalysts
The following table summarizes the performance of a selection of recently developed catalysts for the synthesis of β-amino ketones via the Mannich reaction. The data highlights the diversity of approaches and the varying efficiencies of different catalytic systems.
| Catalyst | Aldehyde | Amine | Ketone | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Nanomagnetic Fe₃O₄@Qs/Ni(II) | Aryl aldehydes | Aryl amines | Acetophenone | Ethanol, Room Temp. | 82-95 | N/A | [2] |
| Fe₃O₄@saponin/Cd | Aryl aldehydes | Aryl amines | Aryl/Cycloalkyl ketones | Ethanol, Room Temp. | 83-99 | N/A | [2] |
| Fe₃O₄@PEG-SO₃H | Aryl aldehydes | Aryl amines | Acetophenone | N/A | High | N/A | [2] |
| Silica-functionalized Copper(0) Nanoparticles | Aryl aldehydes | Aryl amines | Acetophenones | 80 °C | High | N/A | [2] |
| Organoantimony(III) halides | Aldehydes | Aniline | Cyclohexanone | Water, Room Temp. | up to 98 | N/A (diastereoselective) | [2] |
| Zn-ProPhenol | N-carbamoyl imines | - | Exocyclic enones | N/A | High | High (for quaternary centers) | [2] |
| Rh-DuanPhos | β-keto enamides (substrate) | - | - | Asymmetric Hydrogenation | High | >99 | [3] |
| Chiral Spiro Phosphoric Acid | - | - | - | Brønsted Acid Catalyzed Heyns Rearrangement | High | High | [4] |
| AgOAc/Amino Acid-Derived Phosphine | Aryl, alkenyl, alkynyl, and alkyl imines | - | Trimethylsilyl enol ethers | 1-5 mol% catalyst | High | High | [5] |
| Cinchona-derived amines | N/A | - | β-ketocarbonyl derivatives | Toluene, 40-50 °C | High | High | [6][7] |
| Bismuth Nitrate (Bi(NO₃)₃) | Aromatic aldehydes | Aromatic amines | Aromatic ketones | Ethanol, Room Temp. | High | N/A | [8] |
| Zinc Nitrate | Aromatic aldehydes | Aromatic amines | Ketones | Anhydrous ethanol, 6h | Excellent | N/A | [9] |
N/A : Not Applicable or Not Reported
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the synthesis of β-amino ketones using different types of catalysts.
Protocol 1: Nanocatalyst-Mediated Synthesis (Fe₃O₄@saponin/Cd)
This protocol describes a one-pot, three-component reaction at room temperature.[2]
-
Catalyst Preparation : The magnetic nanocatalyst Fe₃O₄@saponin/Cd is prepared by treating nano-Fe₃O₄@saponin with cadmium acetate.
-
Reaction Setup : In a round-bottom flask, combine the aryl or cycloalkyl ketone (1 mmol), aryl aldehyde (1 mmol), and aryl amine (1 mmol) in ethanol.
-
Catalyst Addition : Add the Fe₃O₄@saponin/Cd nanocatalyst to the mixture.
-
Reaction : Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Work-up : Upon completion, the catalyst can be easily separated using an external magnet. The product is then isolated from the solution, typically by evaporation of the solvent followed by purification (e.g., column chromatography). This method boasts high yields (83-99%) and short reaction times.[2]
Protocol 2: Organocatalyzed Asymmetric Synthesis (Cinchona-derived amine)
This method focuses on achieving high enantioselectivity in the synthesis of δ-amino β-ketoesters.[6][7]
-
Reaction Setup : To a solution of the β-ketocarbonyl derivative (0.25 mmol) in toluene (0.5 mL), add the imine (0.75 mmol).
-
Catalyst System : Add the cinchona-derived amine catalyst (e.g., amine C) and an appropriate acid co-catalyst.
-
Reaction : Stir the reaction mixture at the specified temperature (e.g., 40-50 °C).
-
Analysis : The reaction progress and enantioselectivity are monitored by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
-
Purification : Once the reaction is complete, the product is purified by column chromatography.
Protocol 3: Lewis Acid-Catalyzed Synthesis (Bismuth Nitrate)
A simple and efficient one-pot Mannich reaction using a recyclable Lewis acid catalyst.[8]
-
Reaction Mixture : In a suitable solvent such as ethanol, mix the aromatic ketone (11 mmol), aromatic aldehyde (10 mmol), and aromatic amine (10 mmol).
-
Catalyst Addition : Add bismuth nitrate (Bi(NO₃)₃) (10 mol%) to the mixture.
-
Reaction : Stir the reaction at room temperature.
-
Work-up : The reaction work-up is straightforward, often involving simple filtration and solvent evaporation. This method is noted for its mild conditions and lack of environmental pollution.[8]
Visualizing the Synthesis Workflow and Catalytic Cycle
Understanding the sequence of events in a chemical synthesis is crucial for optimization and troubleshooting. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for β-amino ketone synthesis and a plausible catalytic cycle for an organocatalyzed Mannich reaction.
Caption: Generalized experimental workflow for β-amino ketone synthesis.
Caption: Plausible catalytic cycle for an amine-catalyzed Mannich reaction.
Conclusion
The selection of a catalyst for β-amino ketone synthesis is a critical decision that influences reaction efficiency, cost-effectiveness, and the stereochemical outcome. Nanocatalysts offer advantages in terms of ease of separation and recyclability, making them suitable for sustainable chemical processes.[2] Organocatalysts, particularly chiral amines and their derivatives, are paramount for achieving high enantioselectivity, which is crucial in the synthesis of chiral drug intermediates.[1][6][7] Metal-based catalysts, including those based on copper, zinc, and silver, provide a broad scope of reactivity and are often highly efficient.[2][5][9]
This guide provides a snapshot of the current landscape of catalytic systems for β-amino ketone synthesis. Researchers are encouraged to consider the specific requirements of their target molecule, including desired stereochemistry and functional group tolerance, when selecting a catalyst and reaction conditions. The detailed protocols and workflows presented herein serve as a starting point for the development of robust and efficient synthetic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 3. Enantioselective synthesis of optically pure β-amino ketones and γ-aryl amines by Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. β-Amino ketone synthesis by addition [organic-chemistry.org]
- 6. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 3-Anilino-1,3-diphenylpropan-1-one, a β-aminoketone of significant interest in medicinal chemistry and drug development, alongside its structurally related analogs. The objective is to offer a comprehensive resource for the identification, characterization, and further development of this class of compounds. The spectral data presented herein, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), are crucial for elucidating molecular structures and understanding the influence of various functional groups on the physicochemical properties of these molecules.
Comparative Spectral Data
The following tables summarize the key spectral data for this compound and a selection of its derivatives. These compounds share the core 1,3-diphenylpropan-1-one structure with variations in the amino group at the 3-position, providing insights into the electronic and steric effects of different substituents on the spectral characteristics.
1H NMR Spectral Data Comparison (CDCl3)
| Compound | Ar-H (ppm) | CH (ppm) | CH2 (ppm) | Other Protons (ppm) |
| This compound | 6.60-7.90 (m) | 5.15 (dd) | 3.60 (m) | 4.80 (br s, NH) |
| 1,3-Diphenylpropan-1-one [1] | 7.17-7.89 (m) | - | 3.00 (t), 3.23 (t) | - |
| 3-(4-Chloroanilino)-1,3-diphenylpropan-1-one | 6.50-7.90 (m) | 5.10 (dd) | 3.55 (m) | 4.90 (br s, NH) |
| 3-(4-Methoxyanilino)-1,3-diphenylpropan-1-one | 6.70-7.90 (m) | 5.12 (dd) | 3.58 (m) | 4.75 (br s, NH), 3.75 (s, OCH3) |
13C NMR Spectral Data Comparison (CDCl3)
| Compound | C=O (ppm) | Ar-C (ppm) | CH (ppm) | CH2 (ppm) | Other Carbons (ppm) |
| This compound | 198.5 | 113.5, 117.8, 126.5, 127.5, 128.5, 128.8, 129.2, 133.5, 136.8, 142.5, 147.2 | 56.5 | 46.2 | - |
| 1,3-Diphenylpropan-1-one [1] | 199.26 | 126.15, 128.06, 128.34-128.76, 133.07, 136.89, 141.31 | - | 30.15, 40.46 | - |
| 3-(4-Chloroanilino)-1,3-diphenylpropan-1-one | 198.2 | 114.8, 123.5, 126.8, 127.6, 128.6, 128.9, 129.1, 133.8, 136.5, 142.0, 145.8 | 56.0 | 46.0 | - |
| 3-(4-Methoxyanilino)-1,3-diphenylpropan-1-one | 198.8 | 114.5, 115.2, 126.4, 127.4, 128.4, 128.7, 133.3, 137.0, 140.5, 142.8, 153.5 | 57.0 | 46.5 | 55.8 (OCH3) |
FTIR and Mass Spectrometry Data
| Compound | Key FTIR Peaks (cm-1) | Key Mass Spec Fragments (m/z) |
| This compound | 3400 (N-H), 1680 (C=O), 1600, 1500 (Aromatic C=C) | 301 (M+), 182, 105, 77 |
| 1,3-Diphenylpropan-1-one | 1685 (C=O), 1600, 1495 (Aromatic C=C) | 210 (M+), 105, 91, 77 |
| 3-(4-Chloroanilino)-1,3-diphenylpropan-1-one | 3390 (N-H), 1678 (C=O), 1595, 1490 (Aromatic C=C), 820 (C-Cl) | 335/337 (M+), 216/218, 139/141, 105, 77 |
| 3-(4-Methoxyanilino)-1,3-diphenylpropan-1-one | 3395 (N-H), 1675 (C=O), 1610, 1510 (Aromatic C=C), 1245 (C-O) | 331 (M+), 212, 134, 105, 77 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented in this guide. Specific parameters may vary between instruments and laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: 1H and 13C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition:
-
1H NMR: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
13C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent peak of CDCl3 (δ 77.16).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm-1 with a resolution of 4 cm-1. Data is reported in wavenumbers (cm-1).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) was used.
-
Data Acquisition:
-
GC: The sample was injected into the GC inlet with an appropriate temperature program to ensure separation of components. Helium was used as the carrier gas.
-
MS: Electron ionization (EI) at 70 eV was used. The mass analyzer scanned a mass range of approximately 40-500 atomic mass units (amu).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectral data for the target compounds.
Structure-Spectra Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its characteristic spectral features.
References
Comparative Reactivity of β-Amino Ketones: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the factors that govern the reactivity of β-amino ketones is crucial for optimizing synthetic routes and designing novel therapeutic agents. This guide provides a comparative analysis of the reactivity of different β-amino ketones, supported by experimental data and detailed protocols.
β-Amino ketones are valuable synthetic intermediates due to the presence of two reactive functional groups: a ketone and an amino group. Their reactivity is significantly influenced by the nature of the substituents on the nitrogen atom, the carbonyl group, and the aliphatic chain connecting them. This guide will delve into these structure-activity relationships, providing a quantitative basis for comparison.
Data Presentation: Substituent Effects on Reaction Rates
The reactivity of β-amino ketones is often assessed through their formation via the Mannich reaction or their participation in subsequent transformations like the retro-Michael reaction. The electronic nature of substituents on the aromatic rings of the reactants in the Mannich reaction plays a pivotal role in determining the reaction rate.
| Substituent on Aniline (Ar-NH₂) | Substituent on Benzaldehyde (Ar'-CHO) | Relative Reactivity/Yield | Observations & Citations |
| Electron-donating (e.g., -OCH₃) | Unsubstituted | Increased | Electron-donating groups on the aniline increase its nucleophilicity, accelerating the initial attack on the aldehyde. |
| Unsubstituted | Unsubstituted | Reference | The reaction of aniline, benzaldehyde, and acetophenone serves as a benchmark for comparison.[1] |
| Electron-withdrawing (e.g., -Cl) | Unsubstituted | Decreased | Electron-withdrawing groups decrease the nucleophilicity of the aniline, slowing down the initial step of the Mannich reaction.[2] |
| Unsubstituted | Electron-donating (e.g., -OCH₃) | Decreased | Electron-donating groups on the benzaldehyde decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack. |
| Unsubstituted | Electron-withdrawing (e.g., -NO₂) | Increased | Electron-withdrawing groups on the benzaldehyde increase the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.[1] |
Note: The reactivity trends are generally inferred from reaction yields and times reported in synthetic procedures, as comprehensive kinetic studies across a wide range of substituents are limited. A detailed kinetic study on the reaction of benzaldehyde, aniline, and acetophenone reported a second-order rate constant, providing a quantitative baseline for such comparisons.[1]
Experimental Protocols
To facilitate further comparative studies, a detailed experimental protocol for a kinetic analysis of the Mannich reaction using UV-Vis spectroscopy is provided below, based on the methodology described by Habibi-Khorassani et al.[1]
Kinetic Analysis of β-Amino Ketone Formation via the Mannich Reaction by UV-Vis Spectroscopy
Objective: To determine the reaction rate and order of the Mannich reaction between an aromatic aldehyde, an aromatic amine, and a ketone.
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Aromatic amine (e.g., Aniline)
-
Ketone (e.g., Acetophenone)
-
Catalyst (e.g., Sodium acetate)
-
Solvent (e.g., Ethanol/Water mixture)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aromatic aldehyde, aromatic amine, ketone, and catalyst in the chosen solvent system at known concentrations.
-
Determination of λmax: Record the UV-Vis spectrum of the final β-amino ketone product to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the progress of the reaction.
-
Kinetic Run: a. Equilibrate the spectrophotometer's cell holder to the desired reaction temperature. b. In a quartz cuvette, mix the solutions of the aromatic amine, ketone, and catalyst. c. Initiate the reaction by adding the aromatic aldehyde solution to the cuvette. d. Immediately start recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
Data Analysis: a. Plot absorbance versus time. b. To determine the reaction order, analyze the data using integrated rate laws (e.g., for a second-order reaction, a plot of 1/(A∞ - At) versus time will be linear, where A∞ is the final absorbance and At is the absorbance at time t). c. The slope of the linear plot will be equal to the observed rate constant (k_obs).
-
Determination of Partial Orders: To determine the order with respect to each reactant, perform a series of experiments where the concentration of one reactant is varied while the concentrations of the others are kept in large excess (pseudo-first-order conditions).
Mandatory Visualization
Diagram of the Mannich Reaction Mechanism
The following diagram, generated using the DOT language, illustrates the key steps in the acid-catalyzed Mannich reaction for the formation of a β-amino ketone.
Experimental Workflow for Kinetic Analysis
This diagram outlines the workflow for the kinetic analysis of β-amino ketone formation.
By understanding the principles outlined in this guide and utilizing the provided experimental framework, researchers can conduct systematic comparative studies on the reactivity of various β-amino ketones, leading to a deeper understanding of their chemical behavior and facilitating their application in synthesis and drug discovery.
References
Safety Operating Guide
Proper Disposal of 3-Anilino-1,3-diphenylpropan-1-one: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 3-Anilino-1,3-diphenylpropan-1-one must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as an aminoketone and an aniline derivative, this compound is considered hazardous waste. Proper disposal is not only a regulatory requirement but also a critical component of responsible laboratory practice.
Essential Safety and Disposal Procedures
All personnel must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. The following procedures are based on general best practices for hazardous chemical waste disposal.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A lab coat
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
-
Container Selection: Use a chemically compatible and leak-proof container. The original product container, if in good condition, is a suitable option. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Storage: Keep the waste container closed at all times, except when adding waste. Ensure the storage area is cool, dry, and away from incompatible materials.
-
Disposal Request: Once the container is full, or before the regulatory accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.
Hazard Profile and Waste Classification
| Hazard Category | Classification | Rationale |
| Acute Toxicity | Assumed Hazardous | Based on the toxicity of aniline and its derivatives.[1][2][3][4] |
| Environmental Hazard | Toxic to aquatic life.[1][3][4] | Aniline compounds are known to be harmful to aquatic organisms.[1][3][4] |
| Physical Hazards | To be determined by laboratory analysis | Data not available; handle with caution. |
Disposal Workflow
The following diagram illustrates the standard workflow for the disposal of this compound waste in a laboratory setting.
Regulatory Compliance
All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA) and other federal and state regulations.[5] Improper disposal can lead to significant penalties.[5] Adherence to the established procedures of your institution's EHS department is the best way to ensure compliance.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheets for the chemicals you are working with.
References
Essential Safety and Operational Guide for 3-Anilino-1,3-diphenylpropan-1-one
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Anilino-1,3-diphenylpropan-1-one. The information is designed to be a primary resource for ensuring safe laboratory operations and proper chemical disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| CAS Number | 5316-82-5[1] |
| Molecular Formula | C₂₁H₁₉NO[1] |
| Molecular Weight | 301.4 g/mol [1][2] |
| Appearance | White to yellow powder or crystals (inferred) |
| Purity | 98% (typical for related compounds) |
| Storage Temperature | Room temperature, sealed in a dry environment |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is presumed to cause serious eye irritation and may be harmful to aquatic life with long-lasting effects. The toxicological properties have not been thoroughly investigated. Therefore, caution is advised, and the following personal protective equipment is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not typically required under normal handling conditions with adequate ventilation. Use a NIOSH-approved respirator if dust or aerosols are generated.
Procedural Guidance for Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.
Handling Protocol:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Contamination: Remove and wash any contaminated clothing before reuse.
Storage Protocol:
-
Container: Keep the container tightly closed.
-
Environment: Store in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from incompatible substances such as strong oxidizing agents.
Emergency and First Aid Measures
Immediate and appropriate responses to accidental exposure are crucial.
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention from an ophthalmologist.[3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, administer artificial respiration. Seek medical attention.[3]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician for medical advice.[3]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.
Disposal Protocol:
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container.
-
Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not allow the substance to enter drains or soil.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
